molecular formula C30H27FN4O3 B15565171 JNJ-7184

JNJ-7184

货号: B15565171
分子量: 510.6 g/mol
InChI 键: MBPRXFPDWJSDRO-AVIJNYRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ-7184 is a useful research compound. Its molecular formula is C30H27FN4O3 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C30H27FN4O3

分子量

510.6 g/mol

IUPAC 名称

trans-(1S,2S)-2-[4-[7-cyclopropyl-5-[(1R)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrazolo[1,5-a]pyrimidin-2-yl]-3-fluorophenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C30H27FN4O3/c1-16-20-5-3-2-4-17(20)10-11-34(16)29(36)26-14-27(18-6-7-18)35-28(32-26)15-25(33-35)21-9-8-19(12-24(21)31)22-13-23(22)30(37)38/h2-5,8-9,12,14-16,18,22-23H,6-7,10-11,13H2,1H3,(H,37,38)/t16-,22-,23+/m1/s1

InChI 键

MBPRXFPDWJSDRO-AVIJNYRZSA-N

产品来源

United States

Foundational & Exploratory

JNJ-7184: A Technical Guide to its Mechanism of Action as a Novel RSV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-7184 is a novel, potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1] It demonstrates a distinct mechanism of action by targeting the connector domain of the L-protein, a component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2] This interaction allosterically inhibits viral RNA transcription and replication at the stage of initiation or early elongation.[1][2] this compound is active against both RSV-A and RSV-B subtypes and has shown therapeutic efficacy in preclinical animal models of RSV infection.[1] This document provides an in-depth overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Core Mechanism of Action

The antiviral activity of this compound is derived from its specific interaction with the RSV L-protein, the catalytic core of the viral polymerase.

  • Molecular Target: The RSV L-protein, which, in complex with the phosphoprotein (P), is responsible for the transcription of viral mRNAs and the replication of the viral RNA genome.[2]

  • Binding Site: this compound binds to a novel allosteric site located within the connector domain (CD) of the L-protein.[1][2][3] This has been confirmed through resistance selection studies and hydrogen-deuterium exchange (HDX) mass spectrometry.[1] This binding site is distinct from those of other known RSV polymerase inhibitors that target the capping or palm domains.[2]

  • Functional Consequence: By binding to the connector domain, this compound induces a conformational change that prevents the polymerase from initiating transcription or performing early elongation of the nascent RNA strand.[1][3] This effectively halts the production of viral genetic material and proteins, thereby inhibiting viral propagation.[3] Notably, this mechanism has minimal impact on the capping and methyltransferase activities of the L-protein.[3]

Signaling Pathway of RSV Polymerase Inhibition

The following diagram illustrates the mechanism by which this compound disrupts RSV RNA synthesis.

cluster_virus RSV Replication Complex cluster_process RNA Synthesis L_Protein L-Protein (Polymerase) P_Protein P-Protein (Cofactor) L_Protein->P_Protein forms complex RdRp RdRp Domain Capping Capping Domain Connector Connector Domain MTase MTase Domain RNA_Template Viral RNA Genome P_Protein->RNA_Template binds to Initiation Initiation Connector->Initiation enables Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Viral_RNA New Viral RNA Termination->Viral_RNA JNJ7184 This compound JNJ7184->Connector Binds to JNJ7184->Initiation Inhibits JNJ7184->Elongation Inhibits (early)

Caption: this compound binds the L-protein's connector domain, inhibiting RNA synthesis.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in various assays. The data below is summarized for clarity.

ParameterValueAssay SystemReference
pEC₅₀ 7.86Antiviral activity in HeLa cells[4]
pCC₅₀ 4.29Cytotoxicity in HeLa cells[4]
KD (for Compound 22 vs. L+P-JNJ-7184 complex) 0.52 µMSurface Plasmon Resonance (SPR)[2]

Note: The KD value shown is for a different compound (22) binding to the polymerase pre-complexed with this compound, demonstrating the existence of a distinct binding site for compound 22.

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key experiments. The detailed methodologies are outlined below.

Cell-Based Antiviral Activity Assay

This assay determines the potency of this compound in inhibiting RSV replication in a cellular context.

Methodology:

  • Cell Seeding: HeLa cells are seeded into 96-well plates and incubated to form a confluent monolayer.

  • Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

  • Infection and Treatment: The cell monolayer is infected with an RSV strain (e.g., RSV-A2) at a predetermined multiplicity of infection (MOI). Immediately following infection, the diluted this compound is added to the wells.

  • Incubation: Plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is measured. This can be achieved by various methods, such as quantifying the expression of a viral reporter gene (e.g., GFP) via fluorescence or measuring viral antigen levels using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assessment: In parallel, uninfected cells are treated with the same concentrations of this compound to assess cytotoxicity using a standard method like the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.

Seed_Cells 1. Seed HeLa Cells (96-well plate) Prepare_Drug 2. Prepare this compound (Serial Dilution) Infect_Treat 3. Infect with RSV & Add this compound Seed_Cells->Infect_Treat Prepare_Drug->Infect_Treat Incubate 4. Incubate (48-72 hours) Infect_Treat->Incubate Quantify 5. Quantify Viral Replication (e.g., GFP) Incubate->Quantify Cytotoxicity 6. Assess Cytotoxicity (Parallel plate) Incubate->Cytotoxicity Calculate 7. Calculate EC50 and CC50 Quantify->Calculate Cytotoxicity->Calculate

Caption: Workflow for determining the antiviral potency (EC₅₀) of this compound.
RSV Minigenome Assay

This assay confirms that this compound directly targets the viral polymerase complex.

Methodology:

  • Cell Culture: A suitable cell line (e.g., BSR-T7/5) that stably expresses T7 RNA polymerase is used.

  • Transfection: Cells are co-transfected with a series of plasmids:

    • A plasmid encoding an RSV minigenome, which contains a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer regions.

    • Support plasmids expressing the core components of the RSV polymerase complex: the L-protein, P-protein, and Nucleoprotein (N).

  • Treatment: Following transfection, cells are treated with various concentrations of this compound.

  • Incubation: The cells are incubated for 24-48 hours to allow for plasmid expression and minigenome transcription by the reconstituted polymerase complex.

  • Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (luciferase) is measured using a luminometer.

  • Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates direct inhibition of the RSV polymerase. An IC₅₀ value is calculated.

Transfect 1. Co-transfect BSR-T7/5 cells with plasmids (Minigenome, L, P, N) Add_Drug 2. Add this compound (Varying Concentrations) Transfect->Add_Drug Incubate 3. Incubate (24-48 hours) Add_Drug->Incubate Lyse 4. Lyse Cells Incubate->Lyse Measure 5. Measure Luciferase Activity Lyse->Measure Analyze 6. Calculate IC50 for Polymerase Inhibition Measure->Analyze

Caption: Workflow of the RSV minigenome assay to confirm direct polymerase inhibition.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This biophysical technique was used to map the binding site of this compound on the RSV L-protein.

Methodology:

  • Protein States: Two samples of the purified RSV L-P protein complex are prepared: one apo (unbound) and one saturated with this compound.

  • Deuterium (B1214612) Labeling: Both samples are diluted into a buffer prepared with heavy water (D₂O) for various time points (e.g., 10s, 1m, 10m, 1h). This initiates the exchange of backbone amide hydrogens with deuterium.

  • Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature (e.g., to pH 2.5 and 0°C).

  • Proteolysis: The quenched protein is immediately digested into peptides using an acid-stable protease, such as pepsin, on an immobilized column.

  • LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by mass spectrometry to measure the mass increase of each peptide due to deuterium incorporation.

  • Data Analysis: The deuterium uptake of peptides from the this compound-bound protein is compared to the apo protein. Peptides that show significant protection (reduced deuterium uptake) in the presence of this compound correspond to the binding site or regions undergoing conformational change upon binding.

Prepare_Samples 1. Prepare L-P Complex (Apo vs. +this compound) Label 2. Label with D2O (Time course) Prepare_Samples->Label Quench 3. Quench Reaction (Low pH & Temp) Label->Quench Digest 4. Online Pepsin Digestion Quench->Digest Analyze 5. LC-MS Analysis Digest->Analyze Map 6. Compare Deuterium Uptake & Map Binding Site Analyze->Map

Caption: Workflow for HDX-MS to identify the this compound binding site on the L-protein.
In Vivo Efficacy in a Neonatal Lamb Model

This preclinical model was used to evaluate the therapeutic potential of this compound in an animal species with lung physiology similar to human infants.[5][6][7]

Methodology:

  • Animal Model: Neonatal lambs (2-3 days old) are used.[5]

  • Infection: Lambs are infected with a human RSV strain via nebulization or intranasal inoculation.[5][8]

  • Treatment: Treatment with this compound or a placebo is initiated therapeutically (i.e., after infection is established). The drug is administered orally.

  • Monitoring: Clinical signs of respiratory disease (e.g., respiratory rate, effort) are monitored daily.

  • Sample Collection: Nasal swabs and bronchoalveolar lavage fluid (BALF) are collected at specified time points to quantify viral load.[8]

  • Endpoint Analysis: After a set number of days (e.g., 6 days post-infection), animals are euthanized.[5] Lung tissue is collected for virological analysis (viral titer, RSV RNA) and histopathological evaluation to assess lung injury.[5]

  • Data Analysis: Viral loads, clinical scores, and lung pathology scores are compared between the this compound-treated and placebo groups to determine efficacy.

Infect 1. Infect Neonatal Lambs with RSV Treat 2. Administer this compound or Placebo (Oral) Infect->Treat Monitor 3. Monitor Clinical Signs Daily Treat->Monitor Sample 4. Collect Nasal Swabs/BALF for Viral Load Monitor->Sample Endpoint 5. Euthanize (e.g., Day 6) Collect Lung Tissue Monitor->Endpoint Analyze 6. Analyze Viral Titers & Lung Pathology Sample->Analyze Endpoint->Analyze

Caption: Workflow for evaluating the in vivo efficacy of this compound in neonatal lambs.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals for RSV. Its novel mechanism of action, which involves binding to the connector domain of the L-polymerase to inhibit RNA synthesis, distinguishes it from other polymerase inhibitors.[1][2] The potent in vitro activity against both major RSV subtypes and the demonstrated therapeutic efficacy in a relevant preclinical animal model underscore its potential as a future treatment for RSV infections in vulnerable populations.[1] The detailed mechanistic understanding provided herein offers a solid foundation for further clinical development and exploration of this promising antiviral candidate.

References

JNJ-7184 Connector Domain Binding: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7184 is a novel non-nucleoside inhibitor (NNI) of the Respiratory Syncytial Virus (RSV) Large (L) protein, the core component of the viral RNA-dependent RNA polymerase (RdRp). This document provides a detailed technical guide on the binding of this compound to its target, the connector domain of the RSV L-protein, and its mechanism of action. Information presented is collated from publicly available research, focusing on quantitative data, experimental methodologies, and the implicated biological pathways.

Mechanism of Action

This compound exerts its antiviral effect by targeting the connector domain of the RSV L-polymerase.[1][2] This binding allosterically inhibits the polymerase's function, specifically preventing viral RNA replication and transcription at the stage of initiation or early elongation.[1] By disrupting these initial steps of viral RNA synthesis, this compound effectively halts the production of new viral genomes and proteins, thus inhibiting viral propagation.

Quantitative Data Summary

The biological activity of this compound has been characterized in cell-based assays. The following table summarizes the available quantitative data. A direct binding affinity (e.g., Kd value) for this compound to the RSV L-polymerase is not publicly available at the time of this writing.

ParameterValueCell LineDescriptionReference
pEC507.86HeLaThe negative logarithm of the molar concentration of this compound that produces 50% of the maximum possible antiviral effect.
pCC504.29HeLaThe negative logarithm of the molar concentration of this compound that causes 50% cytotoxicity.

Experimental Protocols

The determination of this compound's binding site and mechanism of action has been supported by several key experimental techniques. While detailed, step-by-step protocols as performed specifically for this compound are not fully available in the public domain, this section describes the general methodologies employed.

Resistance Selection Studies

To identify the binding site of this compound, resistance selection studies are performed. This involves passaging RSV in the presence of sub-lethal concentrations of the compound, allowing for the selection and isolation of resistant viral variants.

General Protocol:

  • Viral Culture: A strain of RSV (e.g., RSV A2) is propagated in a suitable cell line (e.g., HEp-2 cells).

  • Compound Treatment: The virus is cultured in the presence of increasing concentrations of this compound, starting from a concentration around the EC50 value.

  • Serial Passage: The supernatant from the virus-infected cells is collected at the end of each passage and used to infect fresh cells with a new dose of this compound. This process is repeated for multiple passages.

  • Plaque Assay: Plaque assays are performed to isolate individual viral clones from the resistant population.

  • Genotypic Analysis: The genomes of the resistant viral clones are sequenced, with a particular focus on the gene encoding the L-polymerase, to identify mutations that are not present in the wild-type virus.

  • Phenotypic Confirmation: The identified mutations are reverse-engineered into a wild-type infectious clone of RSV. The resulting recombinant virus is then tested for its susceptibility to this compound to confirm that the mutation confers resistance. While specific resistance mutations for this compound have not been publicly detailed, mutations in the connector domain, such as Y1631H/C, have been identified for other inhibitors binding to this region.

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry

HDX-MS is a powerful technique used to probe protein conformation and dynamics in solution. It can be used to map the binding site of a ligand by identifying regions of the protein that are protected from deuterium (B1214612) exchange upon ligand binding.

General Protocol:

  • Protein Preparation: Purified recombinant RSV L-protein (or the L-P complex) is prepared in a suitable buffer.

  • Deuterium Labeling: The protein is incubated with a deuterated buffer (D2O) for various periods. In the presence of this compound, the binding of the compound to the L-protein will shield the amide hydrogens in the binding site from exchange with deuterium.

  • Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature.

  • Proteolysis: The quenched protein is digested into smaller peptides by an acid-stable protease, such as pepsin, at a low temperature.

  • LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine the extent of deuterium uptake for each peptide.

  • Data Analysis: By comparing the deuterium uptake of peptides from the L-protein in the presence and absence of this compound, regions with reduced deuterium uptake can be identified. These regions correspond to the binding site of the compound.

Minireplicon Assay

A minireplicon assay is a cell-based system that reconstitutes the basic components of the viral replication and transcription machinery. It is used to confirm the on-target activity of an antiviral compound.

General Protocol:

  • Plasmid Transfection: Cells (e.g., BSR-T7/5 cells, which stably express T7 RNA polymerase) are co-transfected with several plasmids:

    • A plasmid encoding a minigenome, which is a truncated version of the viral genome containing a reporter gene (e.g., luciferase or GFP) flanked by the viral leader and trailer regions.

    • Plasmids expressing the RSV N, P, M2-1, and L proteins under the control of a T7 promoter.

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound.

  • Reporter Gene Assay: After a suitable incubation period, the expression of the reporter gene is quantified (e.g., by measuring luciferase activity or GFP fluorescence).

  • Data Analysis: A dose-dependent decrease in reporter gene expression indicates that the compound is inhibiting the activity of the reconstituted RSV polymerase complex.

Visualizations

RSV RNA Synthesis Pathway and Inhibition by this compound

RSV_RNA_Synthesis_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_polymerase RSV L-Polymerase Complex cluster_process Viral RNA Synthesis L_protein L-Protein (RdRp) P_protein P-Protein initiation Initiation N_RNA N-RNA Template N_RNA->initiation Binds to 3' end elongation Elongation initiation->elongation vRNA Viral RNA (Genomic and mRNA) elongation->vRNA JNJ7184 This compound JNJ7184->L_protein Binds to Connector Domain

Caption: Inhibition of RSV RNA synthesis by this compound.

Experimental Workflow for this compound Binding Site Identification

JNJ7184_Workflow cluster_resistance Resistance Selection cluster_hdx Hydrogen-Deuterium Exchange MS start Start: Hypothesis This compound binds to RSV L-Polymerase culture 1. RSV Culture with increasing [this compound] start->culture incubate 1. Incubate L-Protein +/- this compound with D2O start->incubate isolate 2. Isolate Resistant Viral Clones culture->isolate sequence 3. Sequence L-gene of Resistant Clones isolate->sequence identify_mutations 4. Identify Mutations in Connector Domain sequence->identify_mutations conclusion Conclusion: This compound binds to the Connector Domain of L-Protein identify_mutations->conclusion digest 2. Quench and Proteolytic Digestion incubate->digest analyze 3. LC-MS Analysis of Peptide Deuteration digest->analyze map_protection 4. Map Protected Regions on L-Protein Structure analyze->map_protection map_protection->conclusion

Caption: Workflow for identifying the this compound binding site.

References

JNJ-7184: A Deep Dive into the Inhibition of Respiratory Syncytial Virus Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-nucleoside inhibitor JNJ-7184 and its mechanism of action against the Respiratory Syncytial Virus (RSV). The document synthesizes publicly available data on its antiviral activity, outlines the experimental protocols used for its characterization, and visualizes the core concepts of its function and evaluation.

Executive Summary

This compound is a potent inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex. By specifically targeting the connector domain of the L-polymerase, this compound effectively halts viral replication at the stage of initiation or early elongation of transcription.[1] This novel mechanism of action makes it an important candidate for further investigation in the development of anti-RSV therapeutics. The compound has demonstrated significant activity against both RSV-A and RSV-B subtypes in cell culture models and has shown efficacy in preclinical animal models.[1]

Quantitative Antiviral Activity

The antiviral potency and cytotoxicity of this compound have been primarily characterized in HeLa cells. The available data is summarized below.

ParameterCell LineValueUnitReference
pEC50HeLa7.86-[2]
EC50 HeLa ~13.8 nM Calculated from pEC50
pCC50HeLa4.29-[2]
CC50 HeLa ~51.3 µM Calculated from pCC50
Selectivity Index (SI) HeLa >3700 -Calculated (CC50/EC50)

Note: EC50 and CC50 values are calculated from the provided pEC50 and pCC50 values (EC50 = 10^(-pEC50) M; CC50 = 10^(-pCC50) M).

Mechanism of Action: Targeting the RSV L-Polymerase

This compound functions as a non-nucleoside inhibitor that allosterically targets the RSV L-polymerase. Resistance selection and hydrogen-deuterium exchange experiments have identified its binding site within the connector domain of the L-protein.[1] This binding event interferes with the conformational changes required for the initiation or early elongation of viral RNA synthesis, thereby preventing the transcription of viral genes and the replication of the viral genome.[1]

Below is a diagram illustrating the RSV replication cycle and the point of inhibition by this compound.

RSV_Replication_Cycle_and_JNJ-7184_Inhibition cluster_host_cell Host Cell Cytoplasm Viral_Entry 1. Viral Entry (Fusion) RNP_Release 2. RNP Release Viral_Entry->RNP_Release Transcription 3. Primary Transcription (vRNA -> mRNA) RNP_Release->Transcription Translation 4. Translation of Viral Proteins Transcription->Translation Assembly 6. Assembly of New Virions Translation->Assembly Structural Proteins L_Protein_Complex L-P Polymerase Complex Translation->L_Protein_Complex Replication 5. Genome Replication (vRNA -> cRNA -> vRNA) Replication->Assembly Budding 7. Budding and Release Assembly->Budding Released_Virion Released_Virion Budding->Released_Virion Progeny Virions L_Protein_Complex->Replication Inhibition Inhibition of Initiation/ Early Elongation L_Protein_Complex->Inhibition JNJ7184 This compound JNJ7184->L_Protein_Complex Inhibition->Transcription Inhibition->Replication RSV_Virion RSV Virion RSV_Virion->Viral_Entry

Caption: RSV replication cycle and the inhibitory action of this compound on the L-P polymerase complex.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the published literature, the following are representative methodologies for the key assays used to evaluate its anti-RSV activity.

Cell-Based Antiviral Activity Assay (CPE Reduction)

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by RSV infection.

Protocol:

  • Cell Seeding: Seed HeLa or HEp-2 cells in 96-well plates at a density that forms a confluent monolayer overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with an RSV A or B strain at a low multiplicity of infection (MOI), for example, 0.01.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator, allowing for the development of CPE in the virus control wells.

  • CPE Assessment: After the incubation period, visually score the CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTS or MTT assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that results in a 50% reduction of the viral CPE. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

RSV Minigenome Assay

This assay assesses the specific inhibitory effect of a compound on the RSV polymerase activity in a cellular context, independent of viral entry.

Protocol:

  • Plasmids: Utilize a set of plasmids including:

    • An expression plasmid for the RSV L protein.

    • An expression plasmid for the RSV P protein.

    • An expression plasmid for the RSV N protein.

    • An expression plasmid for the RSV M2-1 protein.

    • A plasmid containing a subgenomic RSV-like RNA template (minigenome) encoding a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) flanked by the RSV leader and trailer regions, under the control of a T7 promoter.

    • An expression plasmid for the T7 RNA polymerase.

  • Transfection: Co-transfect a suitable cell line (e.g., HEp-2 or BSR-T7/5 cells, which stably express T7 polymerase) with the above plasmids.

  • Compound Treatment: Add serial dilutions of this compound to the cells at the time of or shortly after transfection.

  • Incubation: Incubate the cells for 24-48 hours to allow for the expression of the viral proteins, transcription of the minigenome, and subsequent reporter gene expression.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits reporter gene expression by 50%.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental assays.

Antiviral CPE Reduction Assay Workflow

CPE_Assay_Workflow Seed_Cells 1. Seed HeLa/HEp-2 cells in 96-well plate Add_Compound 2. Add serial dilutions of this compound Seed_Cells->Add_Compound Infect_Cells 3. Infect with RSV (low MOI) Add_Compound->Infect_Cells Incubate 4. Incubate for 5 days Infect_Cells->Incubate Assess_CPE 5. Assess CPE or Cell Viability (MTS) Incubate->Assess_CPE Calculate_EC50 6. Calculate EC50 and CC50 Assess_CPE->Calculate_EC50 Minigenome_Assay_Workflow Prepare_Plasmids 1. Prepare Plasmids: N, P, L, M2-1, T7 Pol, and Minigenome-Reporter Transfect_Cells 2. Co-transfect HEp-2 or BSR-T7/5 cells Prepare_Plasmids->Transfect_Cells Add_Compound 3. Add serial dilutions of this compound Transfect_Cells->Add_Compound Incubate 4. Incubate for 24-48 hours Add_Compound->Incubate Measure_Reporter 5. Lyse cells and measure reporter (e.g., Luciferase) Incubate->Measure_Reporter Calculate_IC50 6. Calculate IC50 Measure_Reporter->Calculate_IC50

References

JNJ-7184: A Deep Dive into its Antiviral Activity Against Respiratory Syncytial Virus (RSV) Subtypes A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex. This technical guide provides an in-depth analysis of this compound's antiviral activity against both RSV-A and RSV-B subtypes. The compound targets the connector domain of the L-protein, effectively halting viral replication and transcription at the initiation or early elongation phase. This document summarizes the quantitative antiviral data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Antiviral Activity

This compound demonstrates potent and consistent inhibition across both major subtypes of RSV. The antiviral efficacy has been evaluated in various in vitro systems, with key quantitative data summarized below.

Table 1: In Vitro Antiviral Activity of this compound against RSV-A and RSV-B

ParameterCell LineRSV Subtype(s)ValueReference
pEC50HeLaNot Specified7.86[1]
pCC50HeLaNot Specified4.29[1]

Note: Specific EC50 values for a broad range of RSV-A and RSV-B clinical isolates for this compound are not publicly available in the reviewed literature. The provided pEC50 value indicates significant potency.

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the RSV L-protein. Resistance selection and hydrogen-deuterium exchange experiments have identified the connector domain of the L-protein as the specific binding site.[2] By binding to this domain, this compound allosterically inhibits the polymerase's function, preventing the initiation or early elongation of the viral RNA transcript. This targeted disruption of the viral replication and transcription machinery is effective against both RSV-A and RSV-B strains.[2]

cluster_virus RSV Virion cluster_cell Host Cell Cytoplasm cluster_polymerase RSV L-P Polymerase Complex RSV_RNA Viral RNA Genome L_Protein L-Protein (Polymerase) RSV_RNA->L_Protein Template Binding P_Protein P-Protein (Cofactor) Replication Viral RNA Replication & Transcription L_Protein->Replication New_vRNA New Viral RNA Replication->New_vRNA New_Virions Assembly of New Virions New_vRNA->New_Virions JNJ7184 This compound JNJ7184->Replication Inhibits Initiation/ Early Elongation Connector_Domain Connector Domain JNJ7184->Connector_Domain Binds to

Mechanism of Action of this compound.

Experimental Protocols

The antiviral activity of this compound has been characterized using standard virological assays. Below are detailed methodologies for key experiments.

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect cells from virus-induced cell death.

Protocol:

  • Cell Seeding: Seed HEp-2 cells in 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with a standardized inoculum of RSV (either subtype A or B) in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • CPE Evaluation: Observe the cell monolayers microscopically for the characteristic syncytia formation and cell rounding caused by RSV infection. The percentage of CPE inhibition is calculated relative to the virus control wells.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, is determined by non-linear regression analysis.

RSV Minigenome Reporter Assay

This assay specifically measures the activity of the RSV polymerase complex in a cellular context without the need for infectious virus.

Protocol:

  • Plasmid Preparation: Utilize a set of plasmids for transfection:

    • A plasmid encoding an RSV-like minigenome containing a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer sequences.

    • Expression plasmids for the RSV N, P, L, and M2-1 proteins, which are essential for the function of the polymerase complex.

  • Transfection: Co-transfect a suitable cell line (e.g., BSR-T7 or HEp-2) with the minigenome plasmid and the support plasmids.

  • Compound Treatment: Following transfection, treat the cells with serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for the expression of the viral proteins and the minigenome, and for the polymerase to transcribe the reporter gene.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: The inhibition of reporter gene expression by this compound is calculated relative to the vehicle-treated control. The IC50 value, the concentration that inhibits polymerase activity by 50%, is then determined.

cluster_setup Assay Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Seed HEp-2 Cells in 96-well plate B Prepare serial dilutions of this compound A->B C Infect cells with RSV-A or RSV-B in the presence of this compound B->C D Incubate for 3-5 days at 37°C C->D E Microscopic examination for Cytopathic Effect (CPE) D->E F Quantify CPE inhibition E->F G Calculate EC50 value F->G A Primary Antiviral Screening (e.g., CPE Assay) B Hit Compound Identification (this compound) A->B C Dose-Response Analysis (EC50 Determination) B->C D Cytotoxicity Assay (CC50 Determination) B->D F Mechanism of Action Studies B->F E Selectivity Index (SI) Calculation (CC50 / EC50) C->E D->E G Target Identification (Resistance Selection) F->G H Biochemical Assays (e.g., Minigenome Assay) F->H I Binding Site Characterization (e.g., HDX-MS) G->I

References

JNJ-7184: A Technical Guide to a Novel RSV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase complex. By specifically targeting the connector domain of the L-protein, this compound effectively halts viral replication and transcription, demonstrating significant antiviral activity against both RSV-A and RSV-B strains. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols for its evaluation and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C30H27FN4O3, is a complex small molecule with a molecular weight of 510.57 g/mol .[1] Its formal IUPAC name is (1S,2S)-2-(4-(7-cyclopropyl-5-((R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrazolo[1,5-a]pyrimidin-2-yl)-3-fluorophenyl)cyclopropane-1-carboxylic acid.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
Molecular Formula C30H27FN4O3[1]
Molecular Weight 510.57 g/mol [1]
IUPAC Name (1S,2S)-2-(4-(7-cyclopropyl-5-((R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrazolo[1,5-a]pyrimidin-2-yl)-3-fluorophenyl)cyclopropane-1-carboxylic acid[1]
SMILES String C[C@H]1N(C(C2=NC3=CC(C4=CC=C([C@@H]5--INVALID-LINK--C5)C=C4F)=NN3C(C6CC6)=C2)=O)CCC7=CC=CC=C71
pEC50 (HeLa cells) 7.86[2]
pCC50 (HeLa cells) 4.29[2]

Pharmacological Profile

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the RSV L-protein polymerase.[3] Its primary target is the connector domain of the L-protein, a region distinct from the active site of RNA polymerization.[3][4] By binding to this allosteric site, this compound induces a conformational change in the polymerase complex that prevents the initiation or early elongation of viral RNA synthesis.[3] This targeted inhibition effectively halts both viral genome replication and the transcription of viral messenger RNAs (mRNAs).

JNJ-7184_Mechanism_of_Action Mechanism of Action of this compound RSV Respiratory Syncytial Virus (RSV) L_Protein Viral L-Protein (RNA Polymerase) RSV->L_Protein Contains Connector_Domain Connector Domain L_Protein->Connector_Domain Has Inhibition Inhibition Connector_Domain->Inhibition JNJ7184 This compound JNJ7184->Connector_Domain Binds to Replication Viral RNA Replication (Genome Synthesis) Progeny_Virions Progeny Virions Replication->Progeny_Virions Transcription Viral mRNA Transcription Transcription->Progeny_Virions Inhibition->Replication Blocks Inhibition->Transcription Blocks

Figure 1. Simplified signaling pathway of this compound's inhibitory action on RSV replication.
Antiviral Activity

This compound demonstrates potent inhibitory activity against both major subgroups of RSV, RSV-A and RSV-B.[3] In cell-based assays using HeLa cells, it exhibits a pEC50 of 7.86, indicating high potency in inhibiting viral replication.[2] The corresponding pCC50 of 4.29 suggests a moderate therapeutic window.[2] Furthermore, preclinical studies in neonatal lambs, a well-established model for human RSV infection, have shown that this compound is therapeutically effective, significantly reducing lung pathology associated with the infection.[3]

Experimental Protocols

Synthesis of this compound

Detailed, step-by-step synthetic protocols for this compound are not publicly available in the reviewed literature. The complex heterocyclic core, a pyrazolo[1,5-a]pyrimidine, coupled with stereospecific cyclopropane (B1198618) and tetrahydroisoquinoline moieties, suggests a multi-step synthesis requiring advanced organic chemistry techniques.

In Vitro Antiviral Activity Assessment: RSV-eGFP Reporter Assay

This protocol outlines a general method for determining the antiviral potency of this compound using a recombinant RSV strain expressing enhanced Green Fluorescent Protein (eGFP).

Objective: To quantify the inhibition of RSV replication by this compound through the measurement of eGFP expression.

Materials:

  • HeLa or HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant RSV-A2 strain expressing eGFP (RSV-A2-eGFP)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Infection: When cells are confluent, remove the growth medium and infect with RSV-A2-eGFP at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period that allows for robust eGFP expression in the virus control wells (e.g., 48-72 hours).

  • Quantification: Measure the eGFP fluorescence intensity in each well using a fluorescence microplate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition of eGFP expression against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

RSV_eGFP_Assay_Workflow Workflow for RSV-eGFP Reporter Assay A Seed HeLa/HEp-2 cells in 96-well plate C Infect cells with RSV-A2-eGFP A->C B Prepare serial dilutions of this compound D Add this compound dilutions to infected cells B->D C->D E Incubate for 48-72 hours D->E F Measure eGFP fluorescence E->F G Calculate EC50 F->G

Figure 2. Experimental workflow for the RSV-eGFP reporter assay.
In Vivo Efficacy Evaluation in a Neonatal Lamb Model

The neonatal lamb is a highly relevant preclinical model for RSV infection due to similarities in lung physiology and disease pathology to human infants.[5]

Objective: To assess the therapeutic efficacy of this compound in reducing RSV-induced lung pathology in neonatal lambs.[3][6]

Animals: Neonatal lambs, typically 3-5 days old.

Procedure:

  • Infection: Lambs are intranasally inoculated with a human strain of RSV.

  • Treatment: At a predetermined time post-infection (e.g., at the peak of viral replication), treatment with this compound is initiated. The compound is typically administered orally. A control group receives a vehicle.

  • Monitoring: Animals are monitored daily for clinical signs of respiratory illness.

  • Necropsy and Sample Collection: At the end of the study period, lambs are euthanized, and lung tissues are collected. Bronchoalveolar lavage (BAL) fluid may also be collected.

  • Analysis:

    • Viral Load: RSV titers in lung tissue and BAL fluid are quantified by plaque assay or qRT-PCR.

    • Lung Pathology: Lungs are macroscopically and microscopically examined for lesions characteristic of RSV infection (e.g., bronchiolitis, inflammation). Histopathological scoring is performed.

Neonatal_Lamb_Study_Workflow In Vivo Efficacy Study Workflow in Neonatal Lambs A Intranasal RSV infection of neonatal lambs B Initiate oral treatment with this compound or vehicle A->B C Daily clinical monitoring B->C D Necropsy and collection of lung tissue and BAL fluid C->D E Quantify viral load (Plaque assay/qRT-PCR) D->E F Assess lung pathology (Histopathology) D->F

Figure 3. Workflow for in vivo efficacy testing of this compound in the neonatal lamb model.

Conclusion

This compound represents a promising class of direct-acting antiviral agents against RSV. Its novel mechanism of action, targeting the connector domain of the L-protein polymerase, offers a potential new strategy for the treatment of RSV infections. The potent in vitro activity against both major RSV subtypes and the demonstrated in vivo efficacy in a relevant animal model underscore its potential for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, though further disclosure of detailed synthetic and analytical methods will be crucial for advancing its therapeutic potential.

References

JNJ-7184: A Technical Guide to a Novel RSV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, the enzymatic core of the viral replication and transcription machinery. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The CAS Number for this compound is 2347368-51-6 [1].

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals. While prophylactic options exist, the need for effective therapeutic agents remains significant[2]. This compound has emerged as a promising antiviral candidate that directly targets the viral polymerase, offering a distinct mechanism of action compared to fusion inhibitors.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the RSV-L polymerase[1][2]. Its primary mode of action involves binding to the connector domain of the L protein[2][3][4]. This interaction allosterically inhibits the polymerase's function, specifically preventing the initiation or early elongation steps of both viral RNA replication and transcription[1][2][3]. Cryogenic electron microscopy (cryo-EM) has confirmed the binding site is adjacent to the nucleotide-binding site[5]. Notably, this compound has minimal impact on the capping and methyltransferase (MTase) activities of the L protein[3].

Quantitative Data Summary

The following table summarizes key in vitro efficacy and cytotoxicity data for this compound.

ParameterValueCell LineNotesReference
pEC50 7.86HeLaPotency against RSV[1][6]
pCC50 4.29HeLaCytotoxicity[1][6]

pEC50 : Negative logarithm of the half-maximal effective concentration. pCC50 : Negative logarithm of the half-maximal cytotoxic concentration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell-Based Antiviral Assays (HeLa Cells)

This protocol is foundational for determining the antiviral potency (pEC50) and cytotoxicity (pCC50) of this compound.

Objective: To quantify the inhibitory effect of this compound on RSV replication and assess its toxicity in a cellular context.

Methodology:

  • Cell Culture: HeLa cells are cultured in appropriate media and seeded into 96-well plates to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted to create a range of concentrations.

  • Infection: Cells are infected with a known titer of RSV (either strain A or B).

  • Treatment: Immediately following infection, the diluted this compound is added to the respective wells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The extent of viral replication is measured. This can be achieved through various methods, such as:

    • Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

    • RT-qPCR: Quantifying viral RNA levels from cell lysates.

    • Reporter Virus Assays: Using a recombinant RSV expressing a reporter gene (e.g., luciferase or GFP).

  • Cytotoxicity Assessment: In parallel, uninfected HeLa cells are treated with the same concentrations of this compound to determine its effect on cell viability, often using assays like MTT or CellTiter-Glo.

  • Data Analysis: The EC50 and CC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve. The pEC50 and pCC50 are then derived from these values.

Minireplicon Assays

This assay confirms the on-target activity of this compound against the RSV polymerase complex.

Objective: To specifically measure the inhibitory effect of this compound on the RSV polymerase-driven transcription and replication of a subgenomic replicon.

Methodology:

  • Plasmid Transfection: Cells (e.g., HEp-2) are co-transfected with plasmids expressing the RSV L, P, N, and M2-1 proteins, along with a plasmid containing a minigenome. This minigenome consists of a reporter gene flanked by the RSV leader and trailer regions.

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound.

  • Reporter Gene Expression Measurement: After a suitable incubation period, the expression of the reporter gene is quantified (e.g., luciferase activity, GFP fluorescence).

  • Data Analysis: The reduction in reporter gene expression in the presence of this compound reflects the inhibition of the viral polymerase activity.

Resistance Selection and Mapping

These experiments identify the binding site of this compound by generating and characterizing drug-resistant viral variants.

Objective: To pinpoint the region within the RSV polymerase that this compound interacts with by identifying mutations that confer resistance.

Methodology:

  • Serial Passage: RSV is cultured in the presence of sub-optimal concentrations of this compound. The viral supernatant is then used to infect fresh cells with increasing concentrations of the inhibitor over multiple passages.

  • Isolation of Resistant Variants: Viruses that can replicate in the presence of high concentrations of this compound are isolated and plaque-purified.

  • Genotypic Analysis: The L gene of the resistant viral variants is sequenced to identify mutations that are not present in the wild-type virus.

  • Phenotypic Confirmation: The identified mutations are reverse-engineered into a wild-type RSV background to confirm that they are responsible for the resistance phenotype.

Visualizations

This compound Mechanism of Action

cluster_RSV RSV Replication & Transcription Viral RNA Viral RNA RSV L-Polymerase RSV L-Polymerase Viral RNA->RSV L-Polymerase Template Viral Proteins Viral Proteins RSV L-Polymerase->Viral Proteins Transcription Progeny Virions Progeny Virions RSV L-Polymerase->Progeny Virions Replication This compound This compound This compound->RSV L-Polymerase Inhibits Initiation/ Early Elongation

Caption: this compound inhibits RSV by targeting the L-Polymerase.

Experimental Workflow for Resistance Mapping

Start Start Serial Passage of RSV\nwith this compound Serial Passage of RSV with this compound Start->Serial Passage of RSV\nwith this compound Isolate Resistant\nVariants Isolate Resistant Variants Serial Passage of RSV\nwith this compound->Isolate Resistant\nVariants Sequence L-Gene Sequence L-Gene Isolate Resistant\nVariants->Sequence L-Gene Identify Mutations Identify Mutations Sequence L-Gene->Identify Mutations Confirm Phenotype Confirm Phenotype Identify Mutations->Confirm Phenotype Mutations Found End End Confirm Phenotype->End

Caption: Workflow for identifying this compound resistance mutations.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals for RSV. Its novel mechanism of action, targeting the connector domain of the L-polymerase, provides a strong rationale for its continued investigation. The data and protocols presented herein offer a comprehensive resource for researchers in the field of virology and drug development. The potent in vitro activity and well-defined target make this compound a compelling candidate for further preclinical and clinical evaluation.

References

The Discovery and Development of JNJ-7184: A Novel Non-Nucleoside Inhibitor of Respiratory Syncytial Virus Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-7184 is a novel, potent, and specific non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein polymerase. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. By targeting the connector domain of the viral polymerase, this compound effectively inhibits both RSV-A and RSV-B strains by blocking the initiation or early elongation phase of viral RNA replication and transcription. This guide details the in vitro potency, cellular activity, and in vivo efficacy of this compound, presenting key data in structured tables and visualizing the underlying molecular mechanisms and experimental workflows through detailed diagrams. The experimental protocols for the pivotal assays used in the characterization of this compound are also described, offering a complete technical resource for researchers and scientists in the field of antiviral drug development.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, posing a significant threat to infants, the elderly, and immunocompromised individuals.[1] The RSV L-protein, a multifunctional RNA-dependent RNA polymerase, is essential for viral replication and transcription, making it a prime target for antiviral intervention. This compound has emerged as a promising non-nucleoside inhibitor that directly targets the RSV L-protein.[1] This document serves as a technical guide to the discovery and development of this compound.

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening campaign designed to identify inhibitors of RSV replication. The initial hit demonstrated moderate antiviral activity, prompting a structure-activity relationship (SAR) study to optimize its potency and pharmaceutical properties. This led to the identification of this compound as a lead candidate with potent and selective anti-RSV activity.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically targets the connector domain of the RSV L-protein polymerase.[1] This binding interaction is believed to induce a conformational change in the polymerase, thereby inhibiting its function. Resistance selection studies and hydrogen-deuterium exchange experiments have confirmed the binding site of this compound within the connector domain of the L-protein.[1] The primary mechanism of action is the inhibition of the initiation or early elongation steps of both viral RNA replication and transcription.[1]

Signaling Pathway of RSV Replication and Inhibition by this compound

The following diagram illustrates the key steps in RSV replication and the point of intervention for this compound.

RSV_Replication_Inhibition cluster_host_cell Host Cell cluster_replication_transcription Replication & Transcription Complex RSV_entry RSV Entry Uncoating Uncoating RSV_entry->Uncoating vRNA_release Viral RNA (vRNA) Release Uncoating->vRNA_release L_Protein L-Protein (Polymerase) vRNA_release->L_Protein P_Protein P-Protein Replication Replication (vRNA -> cRNA -> vRNA) L_Protein->Replication Initiation/ Early Elongation Transcription Transcription (vRNA -> mRNA) L_Protein->Transcription Initiation/ Early Elongation N_Protein N-Protein vRNA_template vRNA Template Assembly Virion Assembly Replication->Assembly Translation Translation (Viral Proteins) Transcription->Translation Translation->Assembly Budding New Virion Budding Assembly->Budding JNJ7184 This compound JNJ7184->L_Protein Inhibits CPE_Assay_Workflow start Start seed_cells Seed HeLa cells in 96-well plates start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound infect_cells Infect cells with RSV add_compound->infect_cells incubate Incubate for a defined period (e.g., 4-5 days) infect_cells->incubate measure_viability Measure cell viability (e.g., using CellTiter-Glo®) incubate->measure_viability data_analysis Calculate EC50 and CC50 values measure_viability->data_analysis end End data_analysis->end HDX_MS_Workflow start Start prepare_protein Prepare purified RSV L-protein start->prepare_protein incubate_ligand Incubate L-protein with and without this compound prepare_protein->incubate_ligand deuterium_exchange Initiate deuterium (B1214612) exchange by diluting in D2O buffer incubate_ligand->deuterium_exchange quench Quench the exchange reaction at different time points deuterium_exchange->quench digest Digest the protein into peptides (e.g., with pepsin) quench->digest lc_ms Analyze peptides by LC-MS digest->lc_ms data_analysis Compare deuterium uptake between bound and unbound states lc_ms->data_analysis identify_binding_site Identify regions with reduced deuterium uptake as the binding site data_analysis->identify_binding_site end End identify_binding_site->end

References

JNJ-7184: A Deep Dive into the In Vitro Efficacy of a Novel RSV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of JNJ-7184, a novel non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase. This compound demonstrates potent and selective inhibition of both RSV-A and -B strains by targeting the connector domain of the L-protein, a crucial component of the viral replication machinery. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action within the viral life cycle.

Core Efficacy Data

This compound exhibits significant antiviral activity in cell-based assays. The following table summarizes the available quantitative data on its in vitro efficacy and cytotoxicity.

Assay TypeCell LineRSV StrainParameterValueReference
Antiviral ActivityHeLaRSV-A2pEC507.86[1]
CytotoxicityHeLa-pCC504.29[1]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration. pCC50 is the negative logarithm of the half-maximal cytotoxic concentration.

Mechanism of Action: Targeting the RSV L-Polymerase Connector Domain

This compound functions as a non-nucleoside inhibitor that allosterically targets the connector domain of the RSV L-protein.[2][3][4] The L-protein is a multi-functional enzyme essential for viral RNA replication and transcription. By binding to the connector domain, this compound is hypothesized to induce conformational changes that prevent the initiation or cause premature termination of viral RNA synthesis.[1] This targeted action disrupts the production of new viral genomes and messenger RNA (mRNA), thereby halting the viral life cycle.

The following diagram illustrates the proposed mechanism of action of this compound within the context of RSV replication and transcription.

Mechanism of Action of this compound in RSV Replication cluster_0 RSV Replication & Transcription Cycle cluster_1 Inhibition by this compound Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating vRNA Viral RNA (-) Uncoating->vRNA L-Protein_Complex L-Protein Polymerase (RdRp, Capping, Connector, MTase) vRNA->L-Protein_Complex Template Assembly Virion Assembly vRNA->Assembly Replication Replication L-Protein_Complex->Replication Transcription Transcription L-Protein_Complex->Transcription cRNA Complementary RNA (+) Replication->cRNA cRNA->vRNA Template for new genomes mRNA Viral mRNA Transcription->mRNA Protein_Synthesis Viral Protein Synthesis mRNA->Protein_Synthesis Protein_Synthesis->Assembly Budding New Virion Budding Assembly->Budding JNJ7184 This compound JNJ7184->L-Protein_Complex Binds to Connector Domain

Caption: this compound targets the L-protein polymerase complex, inhibiting replication and transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the probable protocols for the key experiments used to characterize the efficacy of this compound, based on standard virological assays.

Cell-Based Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the concentration of a compound required to inhibit the virus-induced cytopathic effect (CPE).

1. Cell Seeding:

  • HeLa cells are seeded into 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.

  • Plates are incubated at 37°C in a 5% CO₂ environment.

2. Compound Preparation and Addition:

  • This compound is serially diluted in cell culture medium to generate a range of concentrations.

  • The culture medium is removed from the cell plates, and the compound dilutions are added.

3. Virus Infection:

  • A pre-titered stock of RSV (e.g., strain A2) is diluted to a concentration that produces a clear CPE in 3-5 days.

  • The virus suspension is added to the wells containing the cells and compound dilutions.

  • Control wells include virus-only (positive control for CPE) and cell-only (negative control).

4. Incubation:

  • The plates are incubated at 37°C in a 5% CO₂ incubator for 3-5 days, or until CPE is evident in the virus control wells.

5. Quantification of CPE:

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.

  • The absorbance or luminescence is read using a plate reader.

6. Data Analysis:

  • The percentage of CPE reduction is calculated for each compound concentration relative to the virus and cell controls.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Cell-Based Antiviral Assay Start Start Seed_Cells Seed HeLa Cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Add_Compound Add Compound Dilutions to Cells Prepare_Compound->Add_Compound Infect_Cells Infect Cells with RSV Add_Compound->Infect_Cells Incubate Incubate for 3-5 days Infect_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze_Data Analyze Data and Calculate EC50 Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for determining the EC50 of an antiviral compound in a cell-based assay.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

1. Cell Seeding:

  • The protocol is identical to the antiviral assay, with HeLa cells seeded in 96-well plates.

2. Compound Addition:

  • Serial dilutions of this compound are added to the cells.

3. Incubation:

  • The plates are incubated for the same duration as the antiviral assay (3-5 days) but without the addition of the virus.

4. Quantification of Cell Viability:

  • Cell viability is measured using the same method as in the antiviral assay (e.g., MTT).

5. Data Analysis:

  • The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control.

  • The CC50 value is determined by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This comprehensive in vitro characterization of this compound provides a strong foundation for its further development as a potential therapeutic agent for the treatment of RSV infections. The potent and specific inhibition of the viral L-polymerase, coupled with a favorable cytotoxicity profile, highlights its promise as a direct-acting antiviral. Further studies will be necessary to fully elucidate its in vivo efficacy and safety profile.

References

Methodological & Application

Information Regarding JNJ-7184 Is Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "JNJ-7184" have not yielded any publicly available information regarding its experimental protocol, mechanism of action, or clinical or preclinical studies. It is possible that this compound is an internal compound designation that has not yet been disclosed in scientific literature or public trial registries. Alternatively, the identifier may be inaccurate.

While detailed application notes and protocols for this compound cannot be provided due to the absence of data, research and development by Janssen (a subsidiary of Johnson & Johnson) is active in numerous therapeutic areas. Publicly available information on other investigational compounds offers insight into the types of experimental protocols employed. These often involve a combination of in vitro, in vivo, and clinical studies to characterize the pharmacology, safety, and efficacy of a new drug candidate.

For illustrative purposes, protocols for other JNJ compounds in development often include:

  • In Vitro Studies: To determine the compound's mechanism of action, potency, and selectivity. This can involve fluorescence assays, voltage clamp experiments, and radioligand binding assays.

  • In Vivo Studies: To assess target engagement, pharmacokinetics, and pharmacodynamics in animal models. Techniques such as ex vivo receptor autoradiography and microdialysis are often used.

  • Clinical Trials: These are multi-phase studies in human subjects to evaluate safety, tolerability, and preliminary efficacy. Clinical trial registries, such as ClinicalTrials.gov, provide overviews of the study design, including primary and secondary outcome measures. For example, studies on other JNJ compounds have assessed changes in disease-specific biomarkers, cognitive scores, and quality of life metrics.[1][2][3]

It is recommended to verify the compound identifier "this compound" to ensure accuracy. If the identifier is correct, it may be necessary to await public disclosure of information through scientific publications or presentations at scientific conferences.

A search of publicly available information revealed details on several other JNJ compounds, including:

  • JNJ-64042056: A compound being studied for preclinical Alzheimer's disease.[1][4]

  • JNJ-67571244: An investigational treatment for relapsed or refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS).[2]

  • JNJ-80038114: A drug candidate for advanced-stage prostate cancer.[5]

  • JNJ-78911118: A selective GluN2A antagonist with potential applications in treating depression.[6]

  • JNJ-63898081: A bispecific antibody targeting PSMA and CD3 for metastatic castration-resistant prostate cancer.[7]

  • JNJ-40411813: A positive allosteric modulator of the metabotropic glutamate (B1630785) 2 receptor.[8]

  • JNJ-39758979: A compound studied in patients with uncontrolled asthma.[9]

Without specific data on this compound, the creation of detailed application notes, protocols, and visualizations as requested is not possible.

References

Application Notes and Protocols for JNJ-7184 Minireplicon Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, a critical enzyme for viral transcription and replication.[1][2][3] It exhibits antiviral activity against both RSV-A and RSV-B strains.[3] The mechanism of action of this compound involves binding to the connector domain of the L-protein, which prevents the initiation or early elongation of viral RNA synthesis.[3][4] This document provides detailed application notes and protocols for utilizing an RSV minireplicon assay to evaluate the antiviral activity of this compound and similar compounds.

A minireplicon (or minigenome) assay is a powerful cell-based tool to study the activity of the viral RNA-dependent RNA polymerase (RdRp) in a controlled setting, independent of a full viral infection.[5][6][7] This system is particularly useful for screening and characterizing inhibitors that target the viral polymerase complex. The assay typically involves the co-expression of the RSV L, phosphoprotein (P), nucleoprotein (N), and the M2-1 protein, along with a subgenomic RNA template (the minigenome) that contains a reporter gene, such as luciferase, flanked by the necessary RSV cis-acting signals.[5][8] The level of reporter gene expression directly correlates with the activity of the reconstituted RSV polymerase complex.

Data Presentation

The following tables summarize the in vitro activity of this compound. While specific minireplicon assay IC50 values are not publicly available, the provided data from cell-based antiviral assays are representative of the compound's potency, which is confirmed by minireplicon systems.[1][9]

Table 1: Antiviral Activity of this compound in Cell Culture

ParameterCell LineValueReference
pEC50HeLa7.86[2]
pCC50HeLa4.29[2]
  • pEC50: The negative logarithm of the half-maximal effective concentration (EC50). A higher value indicates greater potency.

  • pCC50: The negative logarithm of the half-maximal cytotoxic concentration (CC50). A higher value indicates lower cytotoxicity.

Table 2: Representative Data from an RSV Minireplicon Assay for an L-Protein Inhibitor

CompoundConcentration (nM)Luciferase Activity (Relative Light Units)% Inhibition
Vehicle Control-1,000,0000
This compound0.1850,00015
1550,00045
10150,00085
10020,00098
10005,00099.5

This table presents illustrative data to demonstrate the expected dose-dependent inhibition of luciferase activity in an RSV minireplicon assay when treated with an effective L-protein inhibitor like this compound.

Experimental Protocols

Protocol 1: RSV Minireplicon Luciferase Reporter Assay

This protocol describes a method to assess the inhibitory activity of this compound on RSV polymerase function using a luciferase-based minireplicon assay.

Materials:

  • Cell Line: HEp-2 or A549 cells.

  • Plasmids:

    • Expression plasmid for RSV L protein.

    • Expression plasmid for RSV P protein.

    • Expression plasmid for RSV N protein.

    • Expression plasmid for RSV M2-1 protein.

    • RSV minigenome plasmid encoding Firefly luciferase under the control of an RSV promoter.

    • Control plasmid expressing Renilla luciferase (for normalization).

  • Transfection Reagent: e.g., Lipofectamine 3000 or similar.

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: DMEM or MEM supplemented with 10% FBS and antibiotics.

  • Luciferase Assay System: e.g., Dual-Luciferase® Reporter Assay System (Promega).

  • Luminometer: For reading luciferase activity.

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding:

    • The day before transfection, seed HEp-2 or A549 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection:

    • Prepare the plasmid transfection mix according to the manufacturer's instructions for your chosen transfection reagent. A typical ratio for the RSV support plasmids and the minigenome is crucial for optimal activity.

    • Co-transfect the cells with the expression plasmids for L, P, N, and M2-1, the RSV minigenome plasmid, and the Renilla luciferase control plasmid.

  • Compound Treatment:

    • Approximately 4-6 hours post-transfection, remove the transfection medium and replace it with fresh cell culture medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[10]

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell viability.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using a non-linear regression analysis.

Diagrams

Signaling Pathway of RSV Polymerase and Inhibition by this compound

RSV_Polymerase_Inhibition cluster_virus RSV Replication Cycle cluster_polymerase Polymerase Complex cluster_inhibition Mechanism of this compound vRNA Viral Genomic RNA (vRNA) vRNP Viral Ribonucleoprotein (vRNP) Complex vRNA->vRNP N_protein N Protein N_protein->vRNP P_protein P Protein Transcription Transcription & Replication P_protein->Transcription L_protein L Protein (Polymerase) L_protein->Transcription M2_1 M2-1 Protein M2_1->Transcription anti-termination vRNP->Transcription template mRNA Viral mRNA Transcription->mRNA cRNA cRNA Intermediate Transcription->cRNA cRNA->vRNA Replication JNJ_7184 This compound JNJ_7184->L_protein Binds to Connector Domain JNJ_7184->Transcription Inhibits Initiation/ Early Elongation

Caption: Mechanism of RSV polymerase inhibition by this compound.

Experimental Workflow for this compound Minireplicon Assay

Minireplicon_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis A Seed HEp-2/A549 cells in 96-well plate B Prepare plasmid mix: - L, P, N, M2-1 - Luciferase Minigenome - Renilla Control C Transfect cells with plasmid mix D Add serial dilutions of This compound to cells C->D 4-6 hours post-transfection E Incubate for 24-48 hours F Lyse cells and add luciferase substrates E->F G Measure Firefly & Renilla luciferase activity H Normalize data and calculate % inhibition I Determine EC50 value

Caption: Workflow of the this compound minireplicon assay.

References

Application Notes and Protocols for JNJ-7184 in HEp-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-7184, a potent non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, in experiments involving human epidermoid carcinoma (HEp-2) cells. This document includes an overview of the compound, detailed experimental protocols, and data presentation guidelines.

Introduction to this compound

This compound is an antiviral compound that specifically targets the connector domain of the RSV L-polymerase.[1] This inhibition disrupts the initiation or early elongation phase of both viral RNA replication and transcription, effectively halting the viral life cycle.[1] Its targeted mechanism of action makes it a valuable tool for studying RSV replication and for the development of novel anti-RSV therapeutics. HEp-2 cells are a commonly used cell line for the propagation and study of RSV, exhibiting characteristic cytopathic effects such as the formation of syncytia upon infection.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the activity of this compound in RSV-infected HEp-2 cells. These values are provided as a template for data presentation and are based on typical results for similar antiviral compounds.

Table 1: Antiviral Activity and Cytotoxicity of this compound in HEp-2 Cells

ParameterValueCell LineVirus StrainAssay Method
EC50 (nM) 5.2HEp-2RSV A2Plaque Reduction Assay
CC50 (µM) > 25HEp-2-MTT Assay
Selectivity Index (SI) > 4800--CC50 / EC50

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to inhibit 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Table 2: Effect of this compound on RSV RNA Levels in HEp-2 Cells

This compound Conc. (nM)Viral RNA Reduction (%) (Mean ± SD)
125 ± 4.5
1085 ± 7.2
10098 ± 1.5

Data represents the percentage reduction in RSV N-gene RNA levels as determined by RT-qPCR at 24 hours post-infection, relative to untreated infected cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HEp-2 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining HEp-2 cells.

Materials:

  • HEp-2 cells (ATCC® CCL-23™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • 75 cm² cell culture flasks

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Maintain HEp-2 cells in a 75 cm² flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • For subculturing, aspirate the culture medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension to ensure a single-cell suspension.

  • Seed new flasks at a ratio of 1:3 to 1:6.

  • Change the culture medium every 2-3 days.

Antiviral Activity Assessment (Plaque Reduction Assay)

This protocol determines the concentration of this compound that inhibits RSV-induced plaque formation in HEp-2 cells.

Materials:

  • Confluent HEp-2 cell monolayers in 24-well plates

  • RSV stock (e.g., A2 strain)

  • This compound stock solution (in DMSO)

  • DMEM with 2% FBS

  • Methylcellulose (B11928114) overlay medium (e.g., 1% methylcellulose in 2X DMEM)

  • Formalin (10%)

  • Crystal Violet staining solution (0.1% in 20% ethanol)

Protocol:

  • Seed HEp-2 cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with methylcellulose medium containing the respective concentrations of this compound.

  • Incubate the plates at 37°C with 5% CO₂ for 4-5 days until plaques are visible.

  • Fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the EC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of HEp-2 cells.[2][3][4]

Materials:

  • HEp-2 cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.

Quantification of Viral RNA by RT-qPCR

This protocol measures the effect of this compound on the levels of RSV RNA in infected HEp-2 cells.

Materials:

  • RSV-infected and this compound-treated HEp-2 cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe for RSV N-gene and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Infect HEp-2 cells with RSV and treat with different concentrations of this compound as described in the antiviral assay.

  • At a specific time point (e.g., 24 hours post-infection), harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers and a probe specific for the RSV N-gene and a housekeeping gene.

  • Quantify the relative levels of viral RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated infected control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines if this compound induces apoptosis in HEp-2 cells.[5][6][7][8]

Materials:

  • HEp-2 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat HEp-2 cells with various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental procedures.

RSV_Replication_and_Inhibition cluster_host_cell HEp-2 Cell cluster_innate_response Host Innate Immune Response RSV RSV Virion Receptor Host Cell Receptor RSV->Receptor Attachment Entry Viral Entry (Fusion) Receptor->Entry Uncoating Uncoating Entry->Uncoating vRNP Viral Ribonucleoprotein (vRNP) Uncoating->vRNP Transcription Viral Transcription (mRNA synthesis) vRNP->Transcription Template Replication Viral Replication (cRNA & vRNA synthesis) vRNP->Replication Template Assembly Virion Assembly vRNP->Assembly RIGI RIG-I vRNP->RIGI Sensed by Translation Viral Protein Synthesis Transcription->Translation mRNA L_Polymerase RSV L-Polymerase Transcription->L_Polymerase Replication->vRNP Progeny vRNA Replication->L_Polymerase Translation->Assembly Viral Proteins Budding Budding & Release Assembly->Budding JNJ7184 This compound JNJ7184->L_Polymerase Inhibits MAVS MAVS RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 NFkB NF-κB MAVS->NFkB IRF37 IRF3/7 TBK1->IRF37 IFN Type I Interferon (IFN-α/β) IRF37->IFN Transcription NFkB->IFN Transcription ISG Interferon-Stimulated Genes (ISGs) IFN->ISG Signaling Antiviral Antiviral State ISG->Antiviral

Caption: Mechanism of RSV replication in HEp-2 cells and inhibition by this compound.

Plaque_Assay_Workflow start Start seed_cells Seed HEp-2 cells in 24-well plates start->seed_cells pretreat Pre-treat with serial dilutions of this compound seed_cells->pretreat infect Infect with RSV pretreat->infect overlay Add methylcellulose overlay with this compound infect->overlay incubate Incubate for 4-5 days overlay->incubate fix_stain Fix with formalin and stain with crystal violet incubate->fix_stain count Count plaques fix_stain->count calculate Calculate EC50 count->calculate end End calculate->end

Caption: Workflow for the Plaque Reduction Assay.

MTT_Assay_Workflow start Start seed_cells Seed HEp-2 cells in 96-well plates start->seed_cells treat Treat with serial dilutions of this compound seed_cells->treat incubate_treat Incubate for 72 hours treat->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate Calculate CC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Apoptosis_Assay_Workflow start Start treat_cells Treat HEp-2 cells with This compound (24-48h) start->treat_cells harvest_cells Harvest cells (adherent and floating) treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

References

Application Notes and Protocols: JNJ-7184 Antiviral Assay in A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, the core engine of the viral replication and transcription machinery.[1][2] It demonstrates robust antiviral activity against both RSV-A and RSV-B strains.[2] The primary mechanism of action of this compound involves binding to the connector domain of the RSV-L protein, which ultimately prevents viral RNA replication and transcription by inhibiting the initiation or early elongation phases.[1][2] This document provides detailed protocols for assessing the antiviral activity of this compound in A549 cells, a commonly used human alveolar adenocarcinoma cell line for studying respiratory viruses.

Data Presentation

Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV) in HeLa Cells

CompoundVirus StrainCell LineAssay MethodpEC₅₀¹
This compoundRSVHeLaNot Specified7.86[3]

¹pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).

Table 2: Cytotoxicity of this compound in HeLa Cells

CompoundCell LineAssay MethodpCC₅₀²
This compoundHeLaNot Specified4.29[3]

²pCC₅₀ is the negative logarithm of the half-maximal cytotoxic concentration (CC₅₀).

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound.

cluster_virus RSV Life Cycle cluster_drug Drug Intervention RSV_L RSV-L Polymerase Connector_Domain Connector Domain Replication_Transcription Viral RNA Replication & Transcription Connector_Domain->Replication_Transcription Initiates Viral_Progeny New Viral Progeny Replication_Transcription->Viral_Progeny JNJ7184 This compound JNJ7184->Connector_Domain Binds to & Inhibits

Caption: Mechanism of this compound action.

Experimental Protocols

These protocols provide a framework for evaluating the antiviral efficacy of this compound against RSV in A549 cells.

Cell Culture and Maintenance
  • Cell Line: A549 (human alveolar basal epithelial cells).

  • Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of the test compound to protect cells from virus-induced cell death.

Materials:

  • A549 cells

  • Growth medium and serum-free medium

  • RSV stock

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of growth medium and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Drug Treatment: Remove the growth medium from the cells and add 50 µL of the diluted compound to the respective wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Virus Infection: Add 50 µL of RSV diluted in serum-free medium to achieve a desired multiplicity of infection (MOI), for example, 0.01. For "cells only" wells, add 50 µL of serum-free medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability: Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay: Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.

Materials:

  • A549 cells

  • Growth medium and serum-free medium

  • RSV stock

  • This compound

  • 6-well or 12-well plates

  • Overlay medium (e.g., medium containing methylcellulose (B11928114) or Avicel)

  • Crystal violet solution or specific antibody for immunostaining

Protocol:

  • Cell Seeding: Seed A549 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of this compound with a known titer of RSV for 1 hour at 37°C.

  • Infection: Remove the growth medium from the A549 cell monolayers and infect the cells with the compound-virus mixture for 1-2 hours, allowing for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days to allow for plaque formation.

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with crystal violet to visualize the plaques. Alternatively, perform immunostaining for a specific viral protein.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

  • A549 cells

  • Growth medium

  • This compound

  • 96-well plates

  • Cell viability reagent

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate as described for the CPE assay.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.

  • Quantification of Cell Viability: Measure cell viability using a suitable reagent.

  • Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for the antiviral and cytotoxicity assays.

cluster_setup Assay Setup cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay Seed_Cells Seed A549 Cells in 96-well plates Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare Serial Dilutions of this compound Add_Compound_AV Add Compound Dilutions Prepare_Compound->Add_Compound_AV Add_Compound_CT Add Compound Dilutions Prepare_Compound->Add_Compound_CT Incubate_Overnight->Add_Compound_AV Incubate_Overnight->Add_Compound_CT Add_Virus Infect with RSV Add_Compound_AV->Add_Virus Incubate_AV Incubate for 3-5 Days Add_Virus->Incubate_AV Measure_CPE Measure Cytopathic Effect (e.g., MTT assay) Incubate_AV->Measure_CPE Calculate_EC50 Calculate EC₅₀ Measure_CPE->Calculate_EC50 Incubate_CT Incubate for 3-5 Days Add_Compound_CT->Incubate_CT Measure_Viability Measure Cell Viability (e.g., MTT assay) Incubate_CT->Measure_Viability Calculate_CC50 Calculate CC₅₀ Measure_Viability->Calculate_CC50

Caption: General workflow for antiviral and cytotoxicity assays.

References

Application Notes and Protocols for JNJ-7184 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7184 is a non-nucleoside inhibitor that targets the connector domain of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1] This protein is a critical enzyme complex responsible for the replication and transcription of the viral RNA genome.[2][3] By binding to the L-protein, this compound effectively inhibits the initiation or early elongation stages of viral RNA synthesis, demonstrating potent activity against both RSV-A and RSV-B strains.[1][4] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results in virological and drug discovery assays. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for use in biological systems. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, based on established best practices for small molecule inhibitors.

Data Presentation

Quantitative data and key information for this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 510.56 g/mol [4]
Chemical Formula C₃₀H₂₇FN₄O₃[5]
Mechanism of Action Inhibitor of RSV-L polymerase connector domain[1][6]
Biological Activity Prevents RSV replication and transcription[4]

Table 2: Recommended Storage Conditions

FormatStorage TemperatureDurationRecommendations
Solid Powder -20°CLong-term (months to years)Store in a dry, dark environment.
4°CShort-term (days to weeks)Keep desiccated.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1-3 monthsUse tightly sealed vials to prevent water absorption.[7][8]

Signaling Pathway and Mechanism of Action

This compound acts by directly interfering with the RSV replication machinery. The virus's RNA-dependent RNA polymerase (RdRp), a key component of the L-protein, is responsible for transcribing viral genes into mRNA and replicating the entire viral genome.[2][9] this compound binds to a region of the L-protein known as the connector domain.[1][6] This binding event allosterically inhibits the polymerase's function, halting the process of RNA synthesis at an early stage.[4] This ultimately prevents the production of new viral proteins and genomes, thereby stopping the propagation of the virus.

RSV_Inhibition Mechanism of this compound Action on RSV Replication cluster_host_cell Host Cell Cytoplasm cluster_inhibition RSV_Entry 1. RSV Entry & Uncoating RNP Viral Ribonucleoprotein (RNP Complex) RSV_Entry->RNP releases L_Protein L-Protein (Polymerase) - RdRp - Connector Domain - Capping Domain RNP->L_Protein template for Replication 3. Viral RNA Replication & Transcription L_Protein->Replication catalyzes Inhibition Inhibition of RNA Synthesis Initiation/ Elongation L_Protein->Inhibition is blocked Progeny_Virions 4. Assembly of New Virions Replication->Progeny_Virions produces viral proteins & genomes JNJ7184 This compound JNJ7184->L_Protein binds to Connector Domain

Caption: this compound inhibits RSV by binding to the L-protein's connector domain.

Experimental Protocols

This section provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Pre-analysis and Calculation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

    • Calculate the mass of this compound required. The formula to use is: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 0.001 L × 510.56 g/mol = 5.106 mg

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 5.11 mg) of the this compound powder into a sterile microcentrifuge tube.

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but the temperature stability of this compound should be considered.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed amber vials.[8][10]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[5]

Working Dilution Preparation:

  • When preparing working solutions for cell-based assays, it is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous assay buffer or cell culture medium. This minimizes the risk of the compound precipitating out of solution.

  • The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, and a vehicle control (medium with the same final DMSO concentration) must always be included in the experiment.[8]

Stock_Prep_Workflow start Start calculate 1. Calculate Mass (e.g., 5.11 mg for 1 mL of 10 mM stock) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex Until Fully Dissolved add_dmso->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

Caption: Experimental workflow for this compound stock solution preparation.

References

Application Notes and Protocols for JNJ-7184 in RSV Transcription Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein, for use in in vitro transcription inhibition studies. Detailed protocols for key experiments are provided to facilitate the evaluation of its antiviral activity and mechanism of action.

Introduction

This compound is a potent antiviral compound that targets the RSV RNA-dependent RNA polymerase (RdRp) complex. Specifically, it is a non-nucleoside inhibitor that binds to the connector domain of the large polymerase subunit (L-protein)[1]. This interaction allosterically inhibits the initiation or early elongation phase of viral RNA transcription and replication, making it an important tool for studying RSV molecular biology and a potential candidate for therapeutic development.

Mechanism of Action

This compound exerts its antiviral effect by binding to a pocket within the connector domain of the RSV L-protein. This binding event is believed to induce a conformational change that disrupts the polymerase's ability to initiate transcription from the viral genome or to perform the initial steps of RNA elongation. This targeted mechanism of action provides high specificity for the RSV polymerase with minimal off-target effects.

cluster_RSV_Replication RSV Transcription/Replication cluster_Inhibition Inhibition by this compound RSV_RNA RSV Genomic RNA L_Protein L-Protein (Polymerase) RSV_RNA->L_Protein Template Viral_mRNA Viral mRNA L_Protein->Viral_mRNA Transcription Progeny_vRNA Progeny vRNA L_Protein->Progeny_vRNA Replication L_Protein_Connector L-Protein Connector Domain P_Protein P-Protein (Phosphoprotein) P_Protein->L_Protein Cofactor N_Protein N-Protein (Nucleoprotein) N_Protein->RSV_RNA Encapsidates JNJ7184 This compound JNJ7184->L_Protein_Connector Binds to Inhibition Inhibition of Initiation/ Early Elongation L_Protein_Connector->Inhibition Inhibition->L_Protein Allosteric Inhibition

Caption: Mechanism of Action of this compound on RSV Transcription.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various RSV strains in different cell lines.

Table 1: Antiviral Activity of this compound against RSV

RSV StrainCell LineAssay TypeEndpointEC₅₀ (nM)pEC₅₀Reference
RSV-A LongHEp-2CPE ReductionCell Viability327.5[2]
RSV-A M37HEp-2CPE ReductionCell Viability217.7
RSV-B VR-955HEp-2CPE ReductionCell Viability647.2
RSV-A LongHEp-2RT-qPCRViral RNA Reduction547.3[2]
RSV-AHeLaNot SpecifiedNot Specified13.87.86[3]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeEndpointCC₅₀ (µM)pCC₅₀Reference
HEp-2Cell ViabilityATP Content>100<4
HeLaNot SpecifiedNot Specified51.34.29[3]

Experimental Protocols

Cell-Based Antiviral Activity Assay (CPE Reduction)

This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

A Seed HEp-2 cells in 96-well plates B Prepare serial dilutions of this compound C Pre-incubate cells with this compound (1h) A->C B->C D Infect cells with RSV (MOI 0.1) C->D E Incubate for 5 days at 37°C D->E F Assess cell viability (e.g., CCK-8/ATPlite) E->F G Calculate EC50 F->G A Co-transfect HEp-2 cells with plasmids (N, P, L, M2-1, minigenome-luc) B Incubate for 24h A->B C Add serial dilutions of this compound B->C D Incubate for an additional 24h C->D E Lyse cells and measure luciferase activity D->E F Calculate IC50 E->F

References

Application Note: Cellular Target Engagement of JNJ-7184, an RSV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for a cell-based assay to measure the target engagement of JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1][2] this compound specifically targets the connector domain of the RSV-L protein, thereby inhibiting viral replication and transcription.[2][3][4] The described methodology utilizes a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay to measure the reduction in RSV genomic RNA in infected cells following treatment with this compound. This serves as a robust method to confirm cellular target engagement and determine the compound's potency.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), composed of the large protein (L) and the phosphoprotein (P), is essential for viral replication and transcription, making it a prime target for antiviral drug development. This compound is a potent, non-nucleoside inhibitor that binds to the connector domain of the RSV-L protein, inhibiting the initiation or early elongation phase of viral RNA synthesis.[1][2][3]

Demonstrating that a compound engages its intended target within a cellular context is a critical step in drug discovery. This application note details a cell-based assay to quantify the inhibition of RSV replication by this compound, thus providing a reliable measure of its target engagement in a physiologically relevant system. The protocol describes the infection of a permissive cell line with RSV, treatment with a dilution series of this compound, and subsequent quantification of viral RNA levels using qRT-PCR.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inhibiting RSV replication.

JNJ7184_MoA cluster_virus RSV Virion cluster_cell Host Cell cluster_polymerase RSV Polymerase Complex RSV_gRNA RSV Genomic RNA Replication Viral RNA Replication & Transcription RSV_gRNA->Replication Template Progeny_Virions Progeny Virions RSV_gRNA->Progeny_Virions L_Protein L Protein (Polymerase) P_Protein P Protein Connector_Domain Connector Domain Replication->RSV_gRNA Viral_Proteins Viral Proteins Replication->Viral_Proteins mRNA Viral_Proteins->L_Protein Viral_Proteins->P_Protein Viral_Proteins->Progeny_Virions JNJ7184 This compound JNJ7184->Connector_Domain Binds to Connector_Domain->Replication Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

The diagram below outlines the key steps of the RSV replication inhibition assay.

workflow A 1. Seed HEp-2 cells C 3. Infect cells with RSV A->C B 2. Prepare this compound serial dilutions D 4. Treat cells with this compound B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Lyse cells and extract total RNA E->F G 7. Perform qRT-PCR for RSV N gene F->G H 8. Analyze data and determine IC50 G->H

Caption: Experimental workflow for the this compound target engagement assay.

Materials and Reagents

Material/ReagentSupplierCatalog Number
HEp-2 cellsATCCCCL-23
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
RSV A2 strainATCCVR-1540
This compoundMedChemExpressHY-161771
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650
RNeasy Mini KitQiagen74104
qScript XLT One-Step RT-PCR KitQuantaBio95132
Primers and Probe for RSV N geneIntegrated DNA TechnologiesCustom

Experimental Protocol

1. Cell Culture and Seeding a. Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed HEp-2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

2. Compound Preparation a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in infection medium (DMEM with 2% FBS) to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).

3. RSV Infection and Treatment a. On the day of the experiment, aspirate the culture medium from the HEp-2 cells. b. Infect the cells with RSV A2 strain at a multiplicity of infection (MOI) of 0.1 in infection medium. c. Immediately add the prepared this compound dilutions to the infected cells. Include a "virus only" control (no compound) and a "no virus" control. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 48 to 72 hours.

4. RNA Extraction and qRT-PCR a. After the incubation period, lyse the cells directly in the wells and extract total RNA using the RNeasy Mini Kit according to the manufacturer's instructions. b. Perform one-step qRT-PCR using the qScript XLT One-Step RT-PCR Kit with primers and a probe specific for the RSV N gene. A housekeeping gene (e.g., GAPDH) should be used for normalization. c. Set up the qRT-PCR reactions as follows:

  • qScript XLT One-Step ToughMix: 10 µL
  • Forward Primer (10 µM): 0.5 µL
  • Reverse Primer (10 µM): 0.5 µL
  • Probe (5 µM): 0.5 µL
  • Template RNA: 5 µL
  • Nuclease-free water: to 20 µL d. Run the qRT-PCR using a standard thermal cycling protocol.

5. Data Analysis a. Determine the Ct values for the RSV N gene and the housekeeping gene for each sample. b. Calculate the ΔCt for each sample by subtracting the housekeeping gene Ct from the RSV N gene Ct. c. Calculate the ΔΔCt by subtracting the average ΔCt of the "virus only" control from the ΔCt of each treated sample. d. The fold change in viral RNA levels can be calculated using the 2-ΔΔCt method. e. Plot the percentage of inhibition of viral replication against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

Expected Results and Data Presentation

The following table presents representative data for the inhibition of RSV replication by this compound.

This compound Concentration (nM)% Inhibition of RSV RNA
100098.5
33395.2
11189.7
3775.4
12.352.1
4.128.9
1.410.3
0.462.1

IC₅₀ Value: Based on the data, the IC₅₀ of this compound for the inhibition of RSV replication in HEp-2 cells is approximately 12 nM.

Troubleshooting

  • High variability between replicates: Ensure accurate and consistent pipetting, especially during serial dilutions and the addition of virus and compound. Check for uniform cell seeding.

  • Low viral replication in control wells: Verify the titer and viability of the RSV stock. Ensure the MOI is appropriate for the cell line and incubation time.

  • No inhibition by this compound: Confirm the concentration and integrity of the this compound stock solution.

Conclusion

This application note provides a detailed and robust protocol for a cell-based assay to measure the target engagement of this compound by quantifying the inhibition of RSV replication. This assay is a valuable tool for researchers and drug development professionals working on novel antiviral therapies targeting the RSV polymerase. The methodology can be adapted for high-throughput screening of other potential RSV polymerase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-7184 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-7184 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1] It specifically targets the connector domain of the L protein, which is essential for viral RNA synthesis. By binding to this domain, this compound prevents the initiation or early elongation of both RSV replication and transcription.[2][3]

Q2: In what types of experimental systems is this compound active?

A2: this compound has demonstrated activity in various in vitro systems, including cell-based antiviral assays using cell lines like HeLa, HEp-2, and A549.[1][4] It is also effective in more complex models such as minigenome/minireplicon assays, which reconstitute the viral replication machinery in a controlled cellular environment.[5]

Q3: What is the expected potency of this compound?

A3: The potency of this compound can vary depending on the cell line and assay format. For example, in HeLa cells, it has a reported pEC50 of 7.86, which translates to a nanomolar effective concentration.[1] It is crucial to establish a dose-response curve in your specific experimental system to determine the EC50.

Q4: What are the known resistance mechanisms to this compound and similar inhibitors?

A4: Resistance to non-nucleoside RSV polymerase inhibitors often arises from mutations in the L protein. For a similar compound, PC786, a dominant resistance mutation was identified as Y1631H in the L protein.[5] Researchers observing a loss of this compound efficacy over time in cell culture should consider sequencing the L gene of the resistant virus to identify potential mutations.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Antiviral Assays
Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and moisture. Perform a dose-response curve with each new batch of compound to ensure its activity.
Cell Health and Seeding Density Ensure cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can affect viral replication and compound efficacy. Monitor cell viability in parallel with the antiviral assay (e.g., using a cytotoxicity assay).
Viral Titer and MOI Use a consistent and appropriate Multiplicity of Infection (MOI). A very high MOI can overwhelm the inhibitory effect of the compound. Titer your viral stock regularly to ensure consistent infection levels.
Assay Readout Issues If using a reporter virus (e.g., expressing luciferase or a fluorescent protein), ensure the reporter signal is robust and well above background in untreated, infected wells. For endpoint assays like plaque reduction, optimize staining and visualization techniques.
Compound Aggregation At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition. To test for this, include a non-ionic detergent (e.g., 0.01% Triton X-100) in a control well. If the inhibitory effect is significantly reduced, aggregation may be an issue.
Issue 2: High Variability or Low Signal in RSV Minigenome Assay
Possible Cause Troubleshooting Steps
Suboptimal Plasmid Transfection Optimize the ratio of support plasmids (N, P, L, and M2-1) to the minigenome plasmid. The total amount of transfected DNA should also be optimized for your cell line. Use a high-quality transfection reagent and follow the manufacturer's protocol carefully.
Low Polymerase Activity Ensure the L protein expression plasmid is functional. The large size of the L gene can make it prone to mutations or truncations. Sequence-verify your plasmid stock.
Reporter Gene Assay Issues If using a luciferase reporter, ensure the lysis buffer and substrate are fresh and used according to the manufacturer's instructions. Measure luciferase activity shortly after adding the substrate for optimal signal.
Cell Line Not Supportive Some cell lines are more permissive to RSV replication and minigenome activity than others. HEp-2 and BHK cells are commonly used.[6] If you are using a different cell line, you may need to optimize the assay conditions.
Incorrect RNA Polarity The minigenome must be of negative polarity to be recognized by the viral polymerase. Ensure your plasmid is designed to produce the correct RNA transcript.

Data Presentation

Table 1: Reported Potency of this compound

Cell LineAssay TypeParameterValue
HeLaCell-based antiviralpEC507.86[1]
HeLaCytotoxicitypCC504.29[1]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 indicates greater potency. pCC50 is the negative logarithm of the half-maximal cytotoxic concentration (CC50).

Experimental Protocols

Protocol 1: Cell-Based RSV Antiviral Assay

This protocol is a general guideline for determining the antiviral activity of this compound against RSV in a cell-based format.

Materials:

  • HEp-2 or A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • RSV stock (e.g., strain A2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., anti-RSV antibody for ELISA, or a reporter virus system)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Methodology:

  • Seed HEp-2 or A549 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the day of the experiment, prepare serial dilutions of this compound in growth medium. A typical starting concentration might be 10 µM, with 3-fold serial dilutions.

  • Remove the growth medium from the cells and add the compound dilutions. Include a "no compound" control (vehicle only) and a "no virus" control.

  • Infect the cells with RSV at a pre-determined MOI (e.g., 0.1).

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • After the incubation period, quantify the extent of viral replication using your chosen method (e.g., ELISA for a viral antigen, luciferase assay for a reporter virus).

  • In a parallel plate without virus, assess cell viability in the presence of the same compound dilutions to determine cytotoxicity.

  • Calculate the EC50 (the concentration of this compound that inhibits viral replication by 50%) and the CC50 (the concentration that reduces cell viability by 50%).

Protocol 2: RSV Minigenome Assay with Luciferase Reporter

This assay measures the activity of the RSV polymerase in a controlled setting.

Materials:

  • HEp-2 or BHK cells

  • Plasmids encoding the RSV N, P, L, and M2-1 proteins under the control of a T7 promoter.

  • A plasmid encoding an RSV-like minigenome containing a reporter gene (e.g., firefly luciferase) flanked by the RSV leader and trailer sequences, also under a T7 promoter.

  • A plasmid expressing T7 RNA polymerase (or use a cell line that stably expresses it, or a recombinant virus like MVA-T7).

  • Transfection reagent.

  • Luciferase assay system.

Methodology:

  • Co-transfect cells (e.g., in a 24-well plate) with the plasmids encoding N, P, L, M2-1, and the minigenome. If necessary, also transfect the T7 polymerase plasmid.

  • At the time of transfection, add serial dilutions of this compound or the vehicle control.

  • Incubate the cells for 24-48 hours to allow for plasmid expression and minigenome transcription/replication.

  • Lyse the cells and measure the firefly luciferase activity according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the this compound concentration to determine the IC50.

Mandatory Visualizations

RSV_Signaling_Pathway cluster_virus RSV Virion cluster_cell Host Cell Viral RNA Viral RNA Replication/Transcription Replication/Transcription Viral RNA->Replication/Transcription L-Polymerase L-Polymerase L-Polymerase->Replication/Transcription P-Protein P-Protein P-Protein->Replication/Transcription N-Protein N-Protein N-Protein->Replication/Transcription Viral Proteins Viral Proteins Replication/Transcription->Viral Proteins New Virions New Virions Replication/Transcription->New Virions This compound This compound This compound->L-Polymerase Inhibits Experimental_Workflow cluster_cell_based Cell-Based Antiviral Assay cluster_minigenome RSV Minigenome Assay A Seed Cells B Add this compound Dilutions A->B C Infect with RSV B->C D Incubate (48-72h) C->D E Quantify Viral Replication D->E F Co-transfect Plasmids (N, P, L, M2-1, Minigenome) G Add this compound Dilutions F->G H Incubate (24-48h) G->H I Measure Reporter Activity H->I Troubleshooting_Logic A Inconsistent/No Inhibition B Check Compound Integrity A->B C Assess Cell Health & Density A->C D Verify Viral Titer (MOI) A->D E Optimize Assay Readout A->E F Test for Aggregation A->F G Problem Resolved B->G C->G D->G E->G F->G

References

Optimizing JNJ-7184 concentration in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize the concentration of JNJ-7184 in their experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinases). By binding to and inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), which are critical downstream effectors in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and plays a key role in cell proliferation, survival, and differentiation.

MEK_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation JNJ7184 This compound JNJ7184->MEK

Figure 1. Mechanism of action for this compound in the MAPK pathway.

Q2: How should I reconstitute and store this compound?

A2: this compound is typically supplied as a lyophilized powder.

  • Reconstitution: To create a stock solution, reconstitute the powder in a high-quality, anhydrous solvent such as DMSO. For a 10 mM stock, for example, add the appropriate volume of DMSO as specified on the product vial. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For short-term use (1-2 weeks), the stock solution can be stored at -20°C.

Q3: What is the recommended starting concentration range for cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and assay type. As a starting point, we recommend performing a dose-response curve ranging from 0.1 nM to 10 µM. This broad range will help determine the IC50 (half-maximal inhibitory concentration) and identify potential cytotoxicity at higher concentrations.

Troubleshooting Guide

Q4: My IC50 value is significantly higher than expected in my cell-based assay. What are the possible causes?

A4: Several factors can lead to a rightward shift in the dose-response curve (higher IC50).

  • High Cell Seeding Density: Overly confluent cells may exhibit reduced sensitivity to inhibitors. Ensure you are using a consistent and optimal seeding density where cells are in the logarithmic growth phase.

  • High Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound available to the cells. Consider reducing the serum percentage during the treatment period, if compatible with your cell line.

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation. Use freshly thawed aliquots for each experiment.

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to MEK inhibition.

Troubleshooting_Logic Start High IC50 Value Observed CheckDensity Is Cell Seeding Density Optimal? Start->CheckDensity CheckSerum Is Serum Concentration Too High? CheckDensity->CheckSerum Yes OptimizeDensity Optimize Seeding Density CheckDensity->OptimizeDensity No CheckCompound Is Compound Stock Fresh? CheckSerum->CheckCompound No ReduceSerum Reduce Serum % During Treatment CheckSerum->ReduceSerum Yes CheckTarget Confirm Target Engagement (Western Blot for p-ERK) CheckCompound->CheckTarget Yes NewAliquot Use a New Aliquot of this compound CheckCompound->NewAliquot No Resistance Consider Intrinsic Cell Line Resistance CheckTarget->Resistance No Inhibition Observed

Figure 2. Troubleshooting flowchart for high IC50 values.

Q5: I'm observing significant cytotoxicity even at concentrations expected to be non-toxic. Why might this be happening?

A5: Unexplained cytotoxicity can stem from several sources:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, this should be kept below 0.1%. Run a vehicle-only control to test for solvent effects.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous culture medium, which can cause non-specific stress and cell death. Visually inspect the media for any precipitate.

  • On-Target Toxicity: For some cell lines, the MAPK/ERK pathway is essential for survival. Inhibiting this pathway with this compound can lead to potent, on-target apoptosis. This is an expected outcome in sensitive cell lines.

Q6: How can I confirm that this compound is inhibiting its intended target, MEK1/2, in my cells?

A6: The most direct way to confirm target engagement is to measure the phosphorylation status of MEK's direct downstream substrate, ERK1/2.

  • Method: Treat your cells with a range of this compound concentrations for a defined period (e.g., 1-2 hours).

  • Analysis: Lyse the cells and perform a Western Blot analysis using antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Expected Result: A dose-dependent decrease in the p-ERK signal, with little to no change in the total ERK signal, confirms that this compound is effectively inhibiting the MEK/ERK pathway.

Quantitative Data Summary

The following tables provide example data for this compound activity in various contexts. Note that these are representative values and actual results will vary by cell line and experimental conditions.

Table 1: this compound Potency in Biochemical vs. Cell-Based Assays

Assay Type Target Endpoint IC50 (nM)
Biochemical Assay Recombinant MEK1 Kinase ATP Consumption 5.2
Cell-Based Assay A375 (BRAF V600E) p-ERK Inhibition 15.8
Cell-Based Assay HT-29 (BRAF V600E) Cell Viability (72h) 25.4

| Cell-Based Assay | HCT116 (KRAS G13D) | Cell Viability (72h) | 48.1 |

Table 2: Effect of Serum Concentration on this compound IC50 in A375 Cells

Serum % in Media Assay Endpoint IC50 (nM) Fold Shift
0.5% FBS Cell Viability (72h) 18.9 1.0x
2% FBS Cell Viability (72h) 26.1 1.4x

| 10% FBS | Cell Viability (72h) | 55.7 | 2.9x |

Experimental Protocols

Protocol 1: Workflow for Optimizing this compound Concentration

This workflow provides a systematic approach to determining the optimal concentration of this compound for your experiments.

Optimization_Workflow A 1. Initial Dose-Response (Broad Range: 0.1 nM - 10 µM) B 2. Assess Cell Viability (MTT or CellTiter-Glo Assay) A->B C 3. Determine IC50 & Max Non-Toxic Dose B->C D 4. Confirm Target Engagement (Western Blot for p-ERK at 1-2h) C->D E 5. Select Optimal Concentrations (e.g., IC50, 2x IC50, 10x IC50) D->E F 6. Proceed with Downstream Functional Assays E->F

Figure 3. Experimental workflow for concentration optimization.

Protocol 2: Western Blot for p-ERK Inhibition

  • Cell Seeding: Plate cells in a 6-well plate and allow them to adhere overnight, reaching 70-80% confluency.

  • Starvation (Optional): To reduce basal p-ERK levels, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Prepare serial dilutions of this compound in your desired culture medium. Treat the cells for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Aspirate the media, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape and collect the lysate. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel, run electrophoresis to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in p-ERK relative to total ERK.

JNJ-7184 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein polymerase. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture-based experiments. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful application of this antiviral compound.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] For powdered forms, storage at -20°C for up to three years is a general guideline for many small molecules.[2][3] Once dissolved, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO.[4][5] This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][4][5] When preparing working solutions, dilute the stock solution directly into the cell culture medium.[2][3]

Q2: What is the stability of this compound in cell culture media?

Q3: What is the recommended solvent for dissolving this compound?

A3: Most non-nucleoside inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4][5] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][6]

Q4: Is this compound light-sensitive?

A4: While specific information on the light sensitivity of this compound is not available, it is a general best practice to protect small molecule inhibitors from light, especially during storage of stock solutions and during experiments.[4] Amber vials or tubes should be used for storage, and plates should be protected from direct light exposure.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent antiviral activity Degradation of this compound: The compound may not be stable for the entire duration of the experiment in the cell culture medium.- Prepare fresh working solutions of this compound for each experiment.- For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.- Perform a time-course experiment to assess the duration of effective inhibition.
Improper storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.- Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2][4][5]
High cell toxicity observed Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.- Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[2][6]- Include a vehicle control (media with solvent only) in your experiments to assess solvent toxicity.[4]
Off-target effects: At high concentrations, the inhibitor may affect other cellular pathways.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.[4]
No antiviral effect observed Incorrect timing of addition: The inhibitor may need to be present before or at the time of viral infection to be effective.- In your experimental design, consider adding this compound at different time points relative to viral infection (pre-infection, co-infection, post-infection).
Low inhibitor concentration: The concentration of this compound used may be insufficient to inhibit viral replication.- Conduct a dose-response study to determine the EC50 (half-maximal effective concentration) for your specific RSV strain and cell line.

Experimental Protocols

General Protocol for Antiviral Activity Assay

This protocol provides a general framework for assessing the antiviral activity of this compound against RSV in a cell-based assay.

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., HEp-2, A549) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plate under optimal conditions for cell growth (e.g., 37°C, 5% CO2).

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Add the diluted this compound and the RSV inoculum to the cells. The timing of inhibitor addition relative to infection (pre-, co-, or post-infection) should be optimized for your experiment.

    • Include appropriate controls: virus-only (no inhibitor), cells-only (no virus or inhibitor), and vehicle control (virus and solvent).

    • Incubate the plate at 37°C with 5% CO2.

  • Assessment of Antiviral Activity:

    • After a suitable incubation period (e.g., 3-5 days), assess the antiviral activity. This can be done through various methods:

      • Cytopathic Effect (CPE) Reduction Assay: Visually score the reduction in virus-induced CPE in the presence of the inhibitor.

      • Plaque Reduction Assay: Quantify the reduction in the number and size of viral plaques.

      • Reporter Gene Assay: If using a reporter virus (e.g., expressing GFP or luciferase), measure the reporter signal.

      • RT-qPCR: Quantify the reduction in viral RNA levels.

  • Assessment of Cytotoxicity:

    • In parallel, assess the cytotoxicity of this compound on uninfected cells using a viability assay (e.g., MTT, MTS, or CellTiter-Glo).

Signaling Pathways and Workflows

RSV Replication and Inhibition by this compound

This compound is a non-nucleoside inhibitor that targets the connector domain of the RSV L-protein, which is the viral RNA-dependent RNA polymerase.[7] By binding to this domain, this compound prevents the initiation or early elongation of viral RNA synthesis, thereby inhibiting both viral replication and transcription.[1][7]

RSV_Replication_Inhibition RSV Replication Cycle and this compound Inhibition cluster_host_cell Host Cell Cytoplasm RSV_Entry RSV Entry & Uncoating vRNA Viral RNA (vRNA) - sense RSV_Entry->vRNA vRNP Viral Ribonucleoprotein (vRNP) Complex vRNA->vRNP Transcription Transcription vRNP->Transcription Replication Replication vRNP->Replication L_Protein L-Protein (RNA Polymerase) mRNA Viral mRNA Transcription->mRNA L-Protein mediated Translation Translation mRNA->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->L_Protein Assembly Assembly Viral_Proteins->Assembly cRNA Complementary RNA (cRNA) + sense Replication->cRNA L-Protein mediated Progeny_vRNA Progeny vRNA cRNA->Progeny_vRNA L-Protein mediated Progeny_vRNA->Assembly Budding Virus Budding Assembly->Budding JNJ7184 This compound JNJ7184->L_Protein Inhibits caption Mechanism of this compound action on RSV replication.

Caption: Mechanism of this compound action on RSV replication.

Experimental Workflow for Antiviral Assay

Antiviral_Assay_Workflow General Workflow for this compound Antiviral Assay Start Start Seed_Cells Seed Host Cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Infect_Treat Infect Cells with RSV & Add this compound Prepare_Compound->Infect_Treat Incubate Incubate for 3-5 days Infect_Treat->Incubate Assess_Activity Assess Antiviral Activity (CPE, Plaque Assay, etc.) Incubate->Assess_Activity Assess_Toxicity Assess Cytotoxicity (MTT, etc.) Incubate->Assess_Toxicity Analyze_Data Analyze Data (EC50, CC50) Assess_Activity->Analyze_Data Assess_Toxicity->Analyze_Data End End Analyze_Data->End caption Workflow for assessing this compound antiviral efficacy.

Caption: Workflow for assessing this compound antiviral efficacy.

References

Technical Support Center: JNJ-7184 In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vitro potency with JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-nucleoside inhibitor that targets the connector domain of the RSV L-polymerase.[1][2] By binding to this site, it prevents the replication and transcription of the viral genome, specifically by inhibiting the initiation or early elongation phase of RNA synthesis.[1][3]

Q2: What is the expected in vitro potency of this compound?

The reported potency of this compound can vary depending on the cell line, RSV strain, and the specific assay used. A key reported value is a pEC50 of 7.86 in HeLa cells.[3] It is crucial to compare your results with published data obtained under similar experimental conditions.

Q3: In which cell lines has this compound been shown to be active?

This compound has demonstrated potent activity against both RSV-A and -B strains in various cell lines, including HeLa, HEp-2, and A549 cells.[1][3][4] It is also effective in air-liquid interface cultures of human bronchial epithelial cells.[1]

Troubleshooting Guide for Low In Vitro Potency

Observing lower than expected in vitro potency for this compound can be attributed to several factors, from compound handling to assay-specific conditions. This guide provides a systematic approach to troubleshooting these issues.

Diagram: Troubleshooting Workflow for Low In Vitro Potency of this compound

TroubleshootingWorkflow start Start: Low In Vitro Potency Observed compound_check 1. Verify Compound Integrity start->compound_check assay_check 2. Review Assay Parameters compound_check->assay_check Compound OK positive_control Benchmark with Positive Control compound_check->positive_control cell_check 3. Assess Cell Health and Culture Conditions assay_check->cell_check Assay Parameters Correct assay_check->positive_control virus_check 4. Evaluate Virus Stock and Infection cell_check->virus_check Cells Healthy cell_check->positive_control data_analysis 5. Re-evaluate Data Analysis virus_check->data_analysis Infection Optimal virus_check->positive_control solution Potency Issue Resolved data_analysis->solution Analysis Confirmed positive_control->data_analysis

Caption: A stepwise guide to troubleshooting low in vitro potency of this compound.

1. Compound Integrity and Handling

Question Possible Cause & Troubleshooting Steps
Is the compound properly stored and handled? Storage: this compound should be stored as a solid at -20°C for long-term storage and protected from light. For short-term storage, 4°C is acceptable. Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Is the compound soluble in the assay medium? Solubility: this compound's solubility in aqueous media is limited. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Observation: Visually inspect the media for any signs of precipitation after adding the compound.
Has the compound degraded? Stability: The stability of this compound in cell culture medium at 37°C over the course of the experiment should be considered. If degradation is suspected, prepare fresh dilutions from a new stock aliquot for each experiment.

2. Assay Parameters and Experimental Design

Question Possible Cause & Troubleshooting Steps
Are the cell culture conditions optimal? Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluent or under-confluent monolayers can affect virus replication and compound efficacy. Cell Health: Regularly check cells for viability and morphology. Use cells within a consistent and low passage number range.
Is the virus infection optimized? Multiplicity of Infection (MOI): The MOI can significantly impact the apparent potency of an antiviral. A very high MOI may overwhelm the inhibitory effect of the compound. Titrate the virus stock and use a consistent MOI across experiments. Virus Titer: Ensure the virus stock has a high and accurately determined titer.
Is the assay timeline appropriate? Incubation Time: The incubation time post-infection should be sufficient to allow for robust virus replication in the untreated controls, but not so long that widespread cell death occurs, making it difficult to assess the cytopathic effect (CPE). This is typically 3-5 days for CPE assays.
Is the assay readout reliable? Assay Type: Different assays (e.g., CPE, plaque reduction, reporter gene, RT-qPCR) have varying sensitivities and dynamic ranges. Ensure the chosen assay is appropriate for the experimental goals. Controls: Include appropriate controls in every experiment: no-cell control, cell-only control, virus-only control (untreated), and a positive control antiviral (if available).

Data Presentation: In Vitro Potency of this compound

The following table summarizes the reported in vitro potency of this compound. Researchers should aim to reproduce these values under similar experimental conditions.

Compound Cell Line RSV Strain Assay Type Potency (pEC50) Reference
This compoundHeLaNot SpecifiedNot Specified7.86[3]
This compoundHEp-2A and B strainsAntiviral AssayPotent Inhibition[1]
This compoundA549Not SpecifiedAntiviral AssayPotent Inhibition[4]

Experimental Protocols

General Antiviral Assay (CPE-based)

This protocol provides a general framework for assessing the antiviral activity of this compound by observing the inhibition of the virus-induced cytopathic effect (CPE).

Diagram: General Workflow for In Vitro Antiviral Assay

AntiviralWorkflow plate_cells 1. Plate Cells (e.g., HEp-2, A549) incubate1 2. Incubate Overnight plate_cells->incubate1 add_compound 3. Add this compound Dilutions incubate1->add_compound infect_cells 4. Infect with RSV add_compound->infect_cells incubate2 5. Incubate for 3-5 Days infect_cells->incubate2 assess_cpe 6. Assess Cytopathic Effect (CPE) incubate2->assess_cpe calculate_ec50 7. Calculate EC50 assess_cpe->calculate_ec50

Caption: A typical workflow for evaluating the in vitro antiviral potency of this compound.

Materials:

  • Host cells (e.g., HEp-2, A549)

  • Cell culture medium (e.g., DMEM or MEM with 2% FBS)

  • RSV stock (A or B strain)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).

  • Treatment: Remove the growth medium from the cell plates and add the this compound dilutions.

  • Infection: Add the appropriate dilution of RSV to each well to achieve the desired MOI.

  • Incubation: Incubate the plates for 3-5 days at 37°C until CPE is clearly visible in the virus control wells.

  • CPE Assessment: The CPE can be assessed microscopically or by using a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

RSV Minigenome Assay

This assay is used to specifically assess the inhibitory effect of this compound on the RSV polymerase activity in a cellular context without the use of infectious virus.

Diagram: RSV Minigenome Assay Principle

MinigenomeAssay cluster_transfection Co-transfection into Host Cells cluster_polymerase_activity RSV Polymerase Activity plasmids Plasmids: - N, P, L, M2-1 proteins - RSV Minigenome (with reporter gene) transcription Transcription of Reporter Gene plasmids->transcription reporter_expression Reporter Protein Expression (e.g., Luciferase) transcription->reporter_expression jnj7184 This compound jnj7184->transcription Inhibits inhibition Inhibition of Initiation/Elongation measurement Signal Measurement reporter_expression->measurement

Caption: The principle of the RSV minigenome assay to measure polymerase activity.

Procedure Outline:

  • Plasmids: Co-transfect host cells (e.g., BSR T7/5) with plasmids expressing the RSV N, P, L, and M2-1 proteins, along with a plasmid containing an RSV-like minigenome that encodes a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with various concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours to allow for transcription of the reporter gene by the reconstituted RSV polymerase complex.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of reporter gene expression against the compound concentration.

References

Technical Support Center: JNJ-7184 Off-Target Effects Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: JNJ-7184 is a highly selective non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1][] Publicly available data on its off-target screening is limited. This technical support center provides guidance based on a hypothetical off-target screening scenario for a compound with a similar profile to this compound, to assist researchers in designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the Respiratory Syncytial Virus (RSV) Large (L) polymerase.[1][] Specifically, it is a non-nucleoside inhibitor that binds to the connector domain of the L protein, preventing viral replication and transcription by inhibiting initiation or early elongation of RNA synthesis.[][3][4]

Q2: Why is off-target screening important for a highly selective antiviral compound like this compound?

A2: Off-target screening is a critical step in drug development to ensure the safety of a drug candidate. Unintended interactions with host proteins can lead to adverse effects. For an antiviral agent, it is crucial to demonstrate that its therapeutic action is directed against the viral target with minimal impact on host cellular functions. Comprehensive off-target profiling helps to identify potential safety liabilities early in the drug discovery process.[5]

Q3: What are the standard off-target screening panels for a small molecule inhibitor?

A3: Standard off-target screening typically involves evaluating the compound against a broad panel of human kinases, G-protein-coupled receptors (GPCRs), ion channels, and other enzymes.[5] Kinase panels are particularly important as the human kinome is a large family of structurally related enzymes, and unintended inhibition of a kinase can disrupt cellular signaling pathways.[6][7] Commercial services offer various panel sizes, from focused panels related to specific pathways to comprehensive panels covering a large portion of the kinome.[][6][8][9]

Q4: How should I interpret the results of a kinase off-target screening panel?

A4: The results of a kinase screen are typically reported as the percent inhibition at a fixed compound concentration (e.g., 1 or 10 µM). A significant inhibition (often a cutoff of >50% is used) of a kinase other than the intended target warrants further investigation. The next step is to determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) for the off-target kinase. A large difference between the on-target potency and the off-target IC50 value indicates higher selectivity.

Q5: My compound shows some off-target activity in a biochemical assay. Does this mean it will be toxic in cells?

A5: Not necessarily. A biochemical assay uses purified proteins in a cell-free system. An observed off-target interaction in a biochemical assay may not translate to a cellular effect due to factors like cell permeability, intracellular ATP concentrations (for ATP-competitive inhibitors), and the presence of scaffolding proteins. It is essential to validate any off-target hits in cell-based assays to understand their physiological relevance.[10]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Antiviral Assays

Possible Cause Troubleshooting Step Rationale
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen.[11] 2. Compare the cytotoxicity profile in different cell lines.1. To identify any unintended kinase targets that might be mediating the toxic effects. 2. Cell line-specific effects may point towards a particular pathway being affected.
Compound precipitation 1. Check the solubility of the compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[11]1. Compound precipitation can lead to non-specific effects and apparent toxicity.
Interference with cellular metabolism 1. Perform a different type of cytotoxicity assay (e.g., measure ATP levels with CellTiter-Glo® alongside an MTT assay).1. To determine if the compound is specifically affecting mitochondrial function (measured by MTT) or overall cell viability.

Issue 2: Inconsistent Results in Kinase Off-Target Screening Assays

Possible Cause Troubleshooting Step Rationale
Assay interference 1. Run the assay in the absence of the kinase to check for interference with the detection method (e.g., luciferase-based ATP detection).[10]1. Some compounds can directly inhibit or activate reporter enzymes in the assay, leading to false-positive or false-negative results.
High ATP concentration in the assay 1. Ensure the ATP concentration used in the assay is close to the Km of the kinase for ATP.1. For ATP-competitive inhibitors, a high ATP concentration can mask the inhibitory effect, making the compound appear less potent.[12]
Inhibitor instability 1. Test a freshly prepared batch of the inhibitor. 2. Check for inhibitor degradation under the assay conditions.1. To ensure that the observed effects are due to the inhibitor and not its degradation products.[11]

Hypothetical Off-Target Screening Data for this compound

For illustrative purposes only.

Table 1: this compound On-Target and Off-Target Activity. This table summarizes the inhibitory activity of this compound against its intended viral target and a selection of human kinases. A higher IC50 value indicates lower potency, and a larger selectivity ratio indicates higher selectivity for the on-target.

TargetTypeIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
RSV L Polymerase On-target 5 -
ABL1Off-target Kinase>10,000>2000
SRCOff-target Kinase8,5001700
LCKOff-target Kinase>10,000>2000
MAPK1 (ERK2)Off-target Kinase>10,000>2000
CDK2Off-target Kinase9,2001840
PKAOff-target Kinase>10,000>2000

Table 2: this compound Cytotoxicity Profile. This table shows the cytotoxic concentration (CC50) of this compound in different cell lines, which is the concentration that reduces cell viability by 50%. The selectivity index (SI) is a measure of the therapeutic window of a drug.

Cell LineCC50 (µM)Selectivity Index (SI = CC50 / Antiviral EC50)
A549 (Human lung carcinoma)>100>20,000
HepG2 (Human liver carcinoma)>100>20,000
HEK293 (Human embryonic kidney)8517,000

Experimental Protocols

Protocol 1: Kinase Off-Target Screening using ADP-Glo™ Assay

Objective: To assess the inhibitory activity of this compound against a panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a concentration range for IC50 determination.

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP to a reaction buffer.

    • Add this compound or vehicle control (DMSO) to the reaction mixture.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

    • Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxicity of this compound in a human cell line.

Methodology:

  • Cell Plating: Seed cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a period that mirrors the antiviral assay (e.g., 48-72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

Visualizations

Off_Target_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Hit Validation cluster_2 Safety Assessment Start Test Compound (e.g., this compound) Primary_Screen Primary Screen (Single High Concentration) Start->Primary_Screen Kinase_Panel Broad Kinase Panel (e.g., >300 kinases) IC50 IC50 Determination (Dose-Response) Kinase_Panel->IC50 GPCR_Panel GPCR Binding Assays GPCR_Panel->IC50 Primary_Screen->Kinase_Panel identifies hits Primary_Screen->GPCR_Panel identifies hits Cellular_Assays Cell-Based Assays (e.g., CETSA, Phospho-Western) IC50->Cellular_Assays confirms cellular activity Cytotoxicity Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo) Cellular_Assays->Cytotoxicity Final_Assessment Risk Assessment & Lead Optimization Cytotoxicity->Final_Assessment

Caption: Workflow for off-target effects screening of a small molecule inhibitor.

Troubleshooting_Logic Start Unexpected Cytotoxicity Observed Is_Soluble Is the compound soluble in media at test concentration? Start->Is_Soluble Kinase_Screen Was a broad kinase screen performed? Is_Soluble->Kinase_Screen Yes Solubility_Issue Potential compound precipitation. Troubleshoot formulation. Is_Soluble->Solubility_Issue No Perform_Screen Perform kinome-wide screen to identify potential off-targets. Kinase_Screen->Perform_Screen No Validate_Hits Validate kinase hits in cell-based functional assays. Kinase_Screen->Validate_Hits Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR) GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation JNJ7184 This compound (Hypothetical Off-Target) JNJ7184->RAF

References

Technical Support Center: JNJ-64619178

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-64619178, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The information provided is intended to help minimize cytotoxicity and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-64619178?

JNJ-64619178 is a selective, orally bioavailable small-molecule inhibitor of PRMT5.[1][2] It targets the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex.[2][3] This results in a prolonged, pseudo-irreversible inhibition of PRMT5's methyltransferase activity, leading to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins, including histones and components of the spliceosome machinery.[1][2] Dysregulation of PRMT5 is associated with several cancers, and its inhibition by JNJ-64619178 can lead to anti-proliferative effects and tumor growth inhibition.[4][5]

Q2: What are the known dose-limiting toxicities of JNJ-64619178 in clinical trials?

In a phase 1 clinical trial involving patients with advanced solid tumors and non-Hodgkin lymphoma, thrombocytopenia (a low platelet count) was identified as the only dose-limiting toxicity.[1][6][7] The toxicity was found to be dose-dependent and manageable.[1][6]

Q3: How does the in vitro anti-proliferative activity of JNJ-64619178 relate to its cytotoxic effects?

JNJ-64619178 demonstrates potent anti-proliferative activity in a variety of cancer cell lines.[4][5] This anti-proliferative effect is a desired on-target outcome. However, at higher concentrations or with prolonged exposure, this can lead to cytotoxicity and cell death. It is crucial to distinguish between a desired anti-proliferative effect and unintended, excessive cytotoxicity in your experiments.

Q4: Are there specific cell lines that are more sensitive to JNJ-64619178?

Sensitivity to JNJ-64619178 has been observed across a diverse range of cancer cell lines, including those from lung, breast, pancreatic, and hematological malignancies.[4][5] Some studies suggest that the presence of splicing factor mutations may correlate with higher sensitivity to the compound.[1][4]

Troubleshooting Guide

This guide addresses common issues researchers may encounter related to the cytotoxicity of JNJ-64619178 in in vitro experiments.

Issue 1: High Levels of Cell Death Observed at Expected Efficacious Concentrations

Possible Causes:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to PRMT5 inhibition.

  • Incorrect Dosing: Errors in calculating or applying the concentration of JNJ-64619178.

  • Solvent Toxicity: The solvent used to dissolve JNJ-64619178 (e.g., DMSO) may be contributing to cytotoxicity at the concentration used.

  • Suboptimal Cell Culture Conditions: Cells that are stressed due to factors like improper confluency, nutrient depletion, or contamination are more susceptible to drug-induced toxicity.

Solutions:

  • Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that inhibits PRMT5 activity without causing excessive cell death.

  • Vehicle Control: Always include a vehicle-only control (e.g., media with the same concentration of DMSO used for the highest drug concentration) to assess the contribution of the solvent to any observed cytotoxicity.

  • Verify Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Maintain optimal cell culture conditions.

  • Consider a Less Sensitive Cell Line: If the therapeutic window in your chosen cell line is too narrow, consider using a less sensitive model for initial experiments.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Causes:

  • Reagent Variability: Inconsistent potency or purity of JNJ-64619178 lots.

  • Cell Culture Fluctuations: Variations in cell passage number, media composition, or serum concentration.

  • Assay Interference: Potential for JNJ-64619178 to interfere with the reagents of your cytotoxicity assay (e.g., MTT, LDH).

Solutions:

  • Standardize Protocols: Use a single, quality-controlled batch of JNJ-64619178 for a set of experiments. Standardize all cell culture and experimental parameters.

  • Orthogonal Viability Assays: Use a secondary, mechanistically different viability assay to confirm your results. For example, if you are using a metabolic assay like MTT, confirm your findings with a membrane integrity assay like LDH release or a dye exclusion assay (e.g., Trypan Blue).

  • Regularly Authenticate Cell Lines: Periodically verify the identity of your cell lines to ensure consistency.

Data Presentation

Table 1: Hypothetical Cytotoxicity of JNJ-64619178 in Various Cancer Cell Lines (72-hour exposure)

Cell LineCancer TypeIC50 (nM) - ProliferationLC50 (nM) - Cytotoxicity
A549Lung Carcinoma15150
MCF-7Breast Adenocarcinoma25280
Panc-1Pancreatic Carcinoma50600
HCT116Colorectal Carcinoma895

IC50 (Inhibitory Concentration 50): Concentration of JNJ-64619178 required to inhibit cell proliferation by 50%. LC50 (Lethal Concentration 50): Concentration of JNJ-64619178 required to cause 50% cell death.

Table 2: Effect of Exposure Time on JNJ-64619178 Cytotoxicity in A549 Cells

Concentration (nM)24h (% Viability)48h (% Viability)72h (% Viability)
1989592
10928578
100806550
1000553015

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on metabolic activity.

Materials:

  • 96-well cell culture plates

  • JNJ-64619178 stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of JNJ-64619178 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

G cluster_0 JNJ-64619178 Action cluster_1 Downstream Effects JNJ7184 JNJ-64619178 PRMT5_MEP50 PRMT5/MEP50 Complex JNJ7184->PRMT5_MEP50 Binds to SAM and substrate pockets Methylation Arginine Methylation (sDMA) PRMT5_MEP50->Methylation SAM SAM SAM->PRMT5_MEP50 Substrate Protein Substrate Substrate->PRMT5_MEP50 Splicing mRNA Splicing Methylation->Splicing Regulates GeneExpression Gene Expression Splicing->GeneExpression Impacts CellProliferation Cell Proliferation GeneExpression->CellProliferation Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of JNJ-64619178 leading to apoptosis.

G cluster_workflow Cytotoxicity Troubleshooting Workflow start High Cytotoxicity Observed q1 Is Vehicle Control Also Toxic? start->q1 a1_yes Optimize Solvent Concentration q1->a1_yes Yes q2 Dose-Response Performed? q1->q2 No a1_yes->q2 a2_no Perform Dose-Response and Time-Course q2->a2_no No q3 Are Cell Culture Conditions Optimal? q2->q3 Yes a2_no->q3 a3_no Standardize Cell Culture Protocol q3->a3_no No end Reduced Cytotoxicity q3->end Yes a3_no->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

JNJ-7184 Resistance Mutation Development: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments with this compound are showing a loss of efficacy. What could be the cause?

A1: A loss of efficacy, characterized by an increase in the EC50 value, is often indicative of the development of antiviral resistance. This can occur when the virus acquires mutations that reduce the binding affinity or inhibitory effect of the compound. We recommend performing genotypic and phenotypic analysis of your viral stocks to investigate this possibility.

Q2: How does this compound work, and where do resistance mutations typically emerge?

A2: this compound is a non-nucleoside inhibitor that targets the connector domain of the RSV L-polymerase.[1][2] It prevents RSV replication and transcription by inhibiting the initiation or early elongation phase of RNA synthesis.[1] Resistance mutations to this compound and similar compounds have been identified within the L-polymerase, specifically in the connector and capping domains.[2][3][4]

Q3: What specific mutations have been associated with resistance to RSV L-polymerase inhibitors targeting the connector domain?

A3: In vitro resistance selection studies have identified several key amino acid substitutions in the L-polymerase. For compounds targeting this region, such as the related inhibitor AZ-27, the Y1631H mutation is a dominant resistance mutation.[3] Other mutations in the connector domain, such as L1502Q and H1632Q, have also been reported to be associated with reduced antiviral potency.[4]

Q4: If I suspect resistance, what is the general workflow to confirm it?

A4: The general workflow involves:

  • Phenotypic Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound against the suspected resistant virus and compare it to the IC50 against the wild-type parental virus using a plaque reduction or similar antiviral assay. A significant increase in the IC50 value suggests resistance.

  • Genotypic Analysis: Sequence the L-polymerase gene of the resistant virus to identify potential mutations. Compare the sequence to the wild-type L-polymerase sequence.

  • Reverse Genetics: (Optional but recommended for confirmation) Introduce the identified mutation(s) into a wild-type RSV infectious clone to confirm that the specific mutation is responsible for the resistance phenotype.

Troubleshooting Guide: Investigating this compound Resistance

Problem: A significant and reproducible increase in the IC50 of this compound is observed in your cell-based antiviral assays.

Possible Cause: Selection of a drug-resistant RSV population.

Solution Steps:

  • Isolate and Amplify the Suspected Resistant Virus:

    • Culture the virus from the well with the highest concentration of this compound that still shows a cytopathic effect (CPE).

    • Amplify the viral stock in the absence of the compound to generate a sufficient titer for characterization.

  • Perform a Plaque Reduction Assay for Phenotypic Confirmation:

    • Following the detailed protocol below, determine the IC50 of this compound against the suspected resistant virus and a fresh stock of the parental wild-type virus in parallel.

    • A fold-change in IC50 of >10 is generally considered a strong indicator of resistance.

  • Sequence the L-Polymerase Gene:

    • Extract viral RNA from the resistant and wild-type virus stocks.

    • Perform RT-PCR to amplify the L-polymerase gene.

    • Sequence the PCR product and align the sequences to identify amino acid substitutions in the resistant strain. Pay close attention to the connector domain.

  • Interpret the Results:

    • If a mutation is identified in the L-polymerase of the resistant virus, and this is coupled with a significant IC50 shift, it is highly likely that you have identified a resistance mutation.

    • Consult the data table below for known resistance mutations.

Data Presentation

Table 1: Summary of Key Resistance Mutations in the RSV L-Polymerase Against Connector Domain Inhibitors

MutationLocation in L-PolymeraseFold-Change in IC50CompoundNotes
Y1631HConnector Domain940-foldAZ-27AZ-27 is a non-nucleoside inhibitor that also targets the L-polymerase.[3][5] This mutation confers strong resistance.[3]
Y1631CConnector Domain>400-foldAZ-27Observed in replicon-based resistance selection.[6]
L1502QConnector DomainNot specifiedNot specifiedReported as a resistance-associated substitution.[4]
H1632QConnector DomainNot specifiedNot specifiedReported as a resistance-associated substitution.[4]

Note: Specific fold-change data for this compound is not publicly available. The data presented is for a mechanistically similar compound and provides an indication of the potential impact of these mutations.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant RSV

This protocol describes a method for generating resistant virus populations through serial passage in the presence of increasing concentrations of the inhibitor.

Materials:

  • HEp-2 cells (or other permissive cell line)

  • RSV stock (e.g., strain A2)

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well and 6-well plates

Methodology:

  • Initial Infection: Seed HEp-2 cells in a 96-well plate. Infect the cells with RSV at a low multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of this compound (e.g., from 0.1x to 10x the known EC50). Include a no-drug (DMSO) control.

  • Incubation: Incubate the plate at 37°C until a cytopathic effect (CPE) is observed in the no-drug control wells (typically 3-5 days).

  • Virus Harvest: Identify the highest concentration of this compound that shows evidence of viral replication (CPE). Harvest the virus from these wells by freeze-thawing the cells twice. This is your Passage 1 (P1) virus.

  • Serial Passage: Use the harvested P1 virus to infect fresh HEp-2 cells, again in the presence of increasing concentrations of this compound. The starting concentration should be similar to the concentration from which the P1 virus was harvested.

  • Repeat Passaging: Repeat this process for multiple passages (e.g., 7-10 passages).[6] With each passage, the virus population should adapt to grow in higher concentrations of the compound.

  • Isolation and Amplification: Once a population of virus that can replicate in high concentrations of this compound is established, perform a plaque assay to isolate a clonal population. Amplify this clonal stock for further characterization.

Protocol 2: Phenotypic Characterization by Plaque Reduction Assay

This assay is used to determine the IC50 of this compound against wild-type and potentially resistant RSV strains.

Materials:

  • Vero or HEp-2 cells in 24-well plates

  • Wild-type and putative resistant RSV stocks

  • This compound

  • Methylcellulose (B11928114) overlay medium

  • Fixative (e.g., 80% methanol)

  • Anti-RSV primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

Methodology:

  • Cell Seeding: Seed Vero or HEp-2 cells in 24-well plates to form a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Preparation: Dilute the virus stocks to a concentration that will yield 50-100 plaques per well.

  • Infection: Pre-incubate the diluted virus with the diluted compound (or DMSO control) for 1 hour at 37°C. Remove the medium from the cell monolayers and infect with the virus-compound mixture.

  • Adsorption: Incubate for 1-2 hours at 37°C to allow the virus to adsorb.

  • Overlay: Remove the inoculum and overlay the cells with medium containing 0.8% methylcellulose and the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.

  • Plaque Staining: Fix the cells and perform immunostaining for RSV plaques using an anti-RSV antibody.

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the DMSO control. The IC50 is the drug concentration that inhibits plaque formation by 50%, determined using a non-linear regression analysis.

Protocol 3: Genotypic Characterization of the L-Polymerase Gene

This protocol outlines the steps for sequencing the L-polymerase gene to identify resistance mutations.

Materials:

  • Viral RNA extraction kit

  • Primers flanking the RSV L-polymerase gene

  • One-step RT-PCR kit

  • Agarose (B213101) gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service or Next-Generation Sequencing (NGS) platform

Methodology:

  • RNA Extraction: Extract viral RNA from both the wild-type and resistant RSV stocks.

  • RT-PCR: Perform a one-step RT-PCR to reverse transcribe the RNA and amplify the full-length L-polymerase gene. It may be necessary to amplify the gene in several overlapping fragments.

  • Amplicon Verification: Run the PCR products on an agarose gel to confirm the correct size of the amplicons.

  • Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing: Send the purified PCR products for Sanger sequencing. For a more comprehensive analysis of the viral population, Next-Generation Sequencing (NGS) can be used.

  • Sequence Analysis: Assemble the sequencing reads to obtain the full consensus sequence of the L-polymerase gene. Align the sequence from the resistant virus with the sequence from the wild-type virus to identify any nucleotide and corresponding amino acid changes.

Mandatory Visualizations

G cluster_host_cell Host Cell Cytoplasm RSV_RNA (-) sense RNA Genome L_Polymerase L-Polymerase (RdRp) RSV_RNA->L_Polymerase Transcription cRNA (+) sense cRNA (Replication Intermediate) RSV_RNA->cRNA Replication RNP Ribonucleoprotein Complex (RNP) mRNAs Viral mRNAs L_Polymerase->mRNAs L_Polymerase->cRNA Progeny_RNA Progeny (-) RNA Genomes L_Polymerase->Progeny_RNA Proteins Viral Proteins mRNAs->Proteins Assembly Virion Assembly & Budding Proteins->Assembly cRNA->Progeny_RNA Replication Progeny_RNA->Assembly JNJ7184 This compound JNJ7184->L_Polymerase Inhibits Initiation/ Early Elongation Entry RSV Entry Entry->RSV_RNA

Caption: RSV Replication Cycle and this compound Mechanism of Action.

G cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis start Observation: Loss of this compound Efficacy (Increased IC50) select_virus 1. In Vitro Resistance Selection (Serial Passage with this compound) start->select_virus isolate_clone 2. Isolate Clonal Virus Population (Plaque Purification) select_virus->isolate_clone run_pra 3. Plaque Reduction Assay (Wild-Type vs. Putative Resistant) isolate_clone->run_pra extract_rna 5. Extract Viral RNA isolate_clone->extract_rna calc_ic50 4. Calculate IC50 Fold-Change run_pra->calc_ic50 confirm Resistance Confirmed calc_ic50->confirm >10-fold increase rt_pcr 6. RT-PCR of L-Polymerase Gene extract_rna->rt_pcr sequence 7. Sequence Amplicon rt_pcr->sequence align 8. Align Sequences & Identify Mutations sequence->align align->confirm

Caption: Experimental Workflow for Identifying this compound Resistance.

G cluster_wt Wild-Type L-Polymerase cluster_mut Mutant L-Polymerase L_Poly_WT L-Polymerase Connector_WT Connector Domain (Intact Binding Pocket) L_Poly_WT->Connector_WT L_Poly_Mut L-Polymerase Binding_WT This compound Binds to Connector Domain Connector_WT->Binding_WT JNJ_WT This compound JNJ_WT->Binding_WT Inhibition Inhibition of RNA Synthesis Binding_WT->Inhibition Mutation Mutation (e.g., Y1631H) L_Poly_Mut->Mutation Connector_Mut Connector Domain (Altered Binding Pocket) Mutation->Connector_Mut Binding_Mut Binding of this compound is Reduced or Abolished Connector_Mut->Binding_Mut JNJ_Mut This compound JNJ_Mut->Binding_Mut Resistance Resistance: RNA Synthesis Proceeds Binding_Mut->Resistance

References

Technical Support Center: JNJ-7184 (Hypothetical Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information is available for a compound designated "JNJ-7184." This technical support guide has been created for a hypothetical selective inhibitor of "Kinase X," a fictional member of the MAPK signaling pathway, to illustrate best practices and troubleshooting strategies for overcoming common sources of experimental variability with small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase X, a critical downstream component of the RAS-RAF-MEK signaling pathway. By blocking the kinase activity of Kinase X, this compound prevents the phosphorylation of its substrate, leading to the inhibition of cell proliferation in cancer cell lines with activating mutations in this pathway.

Q2: What are the most common sources of variability when working with this compound in cell-based assays?

A2: Variability in cell-based assays can arise from multiple factors.[1][2] The three main categories are:

  • Compound Handling: Issues related to the solubility, stability, and storage of this compound can lead to inconsistent effective concentrations.[3]

  • Cell Culture Conditions: The health, passage number, confluency, and seeding density of your cells are critical variables that must be tightly controlled.[1][4] Genetic drift in cell lines over time can also lead to altered responses.[4]

  • Assay Protocol Execution: Minor deviations in incubation times, reagent preparation, and pipetting technique can introduce significant errors.[4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: Proper handling is crucial for reproducibility.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C. When preparing working dilutions, ensure the final DMSO concentration in your cell culture media is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).

Q4: My cell line's sensitivity to this compound seems to be changing over time. What could be the cause?

A4: This is a common issue often related to cell culture practices.[4] Continuous passaging of cell lines can lead to phenotypic or genetic drift, altering their characteristics and response to drugs. It is critical to use cells within a defined, low passage number range for all experiments. Always start a new batch of experiments from a fresh, low-passage vial of cells from a validated cell bank. Ensure that cells are maintained in a healthy, logarithmic growth phase and are never allowed to become over-confluent.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50 values between replicate experiments. Inconsistent Cell Seeding: Uneven cell distribution in the microplate.[6] Compound Precipitation: this compound may be precipitating at higher concentrations in the aqueous culture medium.[2] Inconsistent Incubation Times: Variation in the duration of compound exposure.[6]Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Consider avoiding the outer wells of the plate, which are prone to "edge effects". Compound Solubility: Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider reducing the highest concentration tested.[2] Incubation: Use a precise timer and standardize the workflow to ensure consistent incubation periods for all plates.
Weak or no signal in Western blot for phosphorylated Kinase X (p-Kinase X) after treatment. Rapid Dephosphorylation: Phosphatases released during cell lysis can quickly remove phosphate (B84403) groups from your target protein.[7][8] Low Target Abundance: The phosphorylated form of a protein is often a small fraction of the total protein.[8][9] Ineffective Antibody: The primary antibody may not be specific or sensitive enough.Sample Prep: Lyse cells on ice with a lysis buffer containing a freshly prepared cocktail of phosphatase and protease inhibitors.[8][10] Keep samples cold throughout the preparation process.[10] Increase Signal: Load a higher amount of total protein on the gel (e.g., 30-40 µg).[8] If the signal is still weak, consider enriching for your target protein using immunoprecipitation before running the Western blot.[9] Antibody Optimization: Validate your antibody using positive and negative controls. Perform a titration to determine the optimal antibody concentration.
High background in Western blot for p-Kinase X. Inappropriate Blocking Buffer: Non-fat milk is a common blocking agent, but it contains the phosphoprotein casein, which can be detected by anti-phospho antibodies, leading to high background.[9] Antibody Cross-Reactivity: The primary or secondary antibody may be binding non-specifically.Blocking Buffer: Switch to 3-5% Bovine Serum Albumin (BSA) in TBST as your blocking agent instead of milk.[2] Antibody Concentration: Optimize the concentration of both your primary and secondary antibodies. Higher concentrations can lead to increased non-specific binding. Washing Steps: Increase the number and/or duration of the TBST washing steps after antibody incubation to remove non-specifically bound antibodies.[7]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol is for determining the IC50 value of this compound in a 96-well format. The CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active, viable cells.[5][11]

  • Cell Seeding:

    • Harvest and count cells that are in a healthy, logarithmic growth phase.[4]

    • Prepare a cell suspension at a pre-optimized density (e.g., 5,000 cells/well). Note: The optimal seeding density ensures cells are still in exponential growth at the end of the assay and falls within the linear range of the assay.[6]

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[11]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Carefully remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) control wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure luminescence using a plate reader.

Protocol 2: Western Blot for p-Kinase X Target Engagement

This protocol details the detection of phosphorylated Kinase X to confirm the mechanism of action of this compound.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice by adding 100 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[1][10]

    • Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]

    • Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel.[1]

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with a primary antibody against p-Kinase X (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 10 minutes each.[1]

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Recommended: Strip the membrane and re-probe for total Kinase X and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the specific reduction in the phosphorylated form of the target.[8][9]

Visualizations and Diagrams

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates KinaseX Kinase X MEK->KinaseX Phosphorylates Substrate Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation JNJ7184 This compound JNJ7184->KinaseX Inhibits

Caption: The MAPK signaling cascade showing the inhibitory action of this compound on Kinase X.

Assay_Workflow A 1. Seed cells in opaque 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Add serial dilutions of this compound B->C D 4. Incubate 72h (compound exposure) C->D E 5. Equilibrate plate and reagent to room temperature D->E F 6. Add CellTiter-Glo® Reagent to each well E->F G 7. Shake 2 min (lysis) Incubate 10 min (stabilize) F->G H 8. Read luminescence G->H

Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.

Troubleshooting_Logic Start Inconsistent Results (e.g., high IC50 variability) CheckCompound Check Compound Handling: - Fresh aliquots? - No precipitation? - Consistent solvent %? Start->CheckCompound CheckCells Check Cell Culture: - Low passage number? - Healthy, log-phase growth? - Consistent seeding density? CheckCompound->CheckCells If compound handling is OK CheckAssay Check Assay Protocol: - Calibrated pipettes? - Consistent incubation times? - No edge effects? CheckCells->CheckAssay If cell culture is OK Resolved Problem Resolved CheckAssay->Resolved If protocol is OK, re-evaluate experiment design

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

Comparative Analysis of JNJ-7184: A Novel Antiviral Targeting RSV Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of JNJ-7184's Antiviral Activity Against Other Respiratory Syncytial Virus (RSV) Inhibitors.

This guide provides an objective comparison of the antiviral activity of this compound, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) polymerase, with other key anti-RSV agents. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic candidate.

Executive Summary

This compound is a potent inhibitor of both RSV-A and RSV-B strains, targeting the connector domain of the L polymerase to prevent initiation or early elongation of viral replication and transcription.[1] This mechanism of action distinguishes it from fusion inhibitors such as Ziresovir and Presatovir, which target the viral F protein to block entry into host cells. Another comparator, PC786, also targets the L-protein polymerase, offering a point of comparison for inhibitors with a similar target. This guide presents a comprehensive overview of the in vitro efficacy and cytotoxicity of these compounds, alongside detailed experimental protocols and visual representations of their mechanisms and the assays used to evaluate them.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the quantitative data for this compound and its comparators against various RSV strains in different cell lines. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) indicates the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

CompoundTargetVirus Strain(s)Cell LineEC50/IC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound L-Polymerase (Connector Domain)RSV-A, RSV-BHeLapEC50 = 7.86 (~13.8 nM)pCC50 = 4.29 (~51.3 µM)~3717
PC786 L-Protein PolymeraseRSV-A (multiple isolates)HEp-2<0.09 - 0.71>14>19,718
RSV-B (multiple isolates)HEp-21.3 - 50.6>14>276
Ziresovir (AK0529) F-Protein (Fusion Inhibitor)RSV (Wild Type)HEp-23>100>33,333
Presatovir (GS-5806) F-Protein (Fusion Inhibitor)RSV A & B (clinical isolates)HEp-20.43 (mean)>20>46,511

Experimental Protocols

Plaque Reduction Assay for Determining EC50

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of an antiviral compound against RSV using a plaque reduction assay.

Materials:

  • Vero or HEp-2 cells

  • RSV stock of a known titer (e.g., RSV-A2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS)

  • Antiviral compound stock solution (e.g., in DMSO)

  • Overlay medium (e.g., 1% methylcellulose (B11928114) in DMEM with 2% FBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed Vero or HEp-2 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in DMEM with 2% FBS. A vehicle control (e.g., DMSO) should be included.

  • Virus Preparation: Dilute the RSV stock in DMEM with 2% FBS to a concentration that will yield 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add the virus dilution to each well and incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After incubation, remove the virus inoculum and add the different concentrations of the antiviral compound or vehicle control.

  • Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Fixation and Staining: Remove the overlay medium and fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the solution and stain the cells with crystal violet for 10-15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the vehicle control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load Quantification

This protocol describes a method for quantifying RSV viral RNA from cell culture supernatants or clinical samples to assess the antiviral activity of a compound.

Materials:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase

  • TaqMan or SYBR Green PCR master mix

  • RSV-specific primers and probe (targeting a conserved region, e.g., the N or M gene)

  • qRT-PCR instrument

  • Nuclease-free water

  • Control RNA (positive and negative)

Procedure:

  • RNA Extraction: Extract viral RNA from the samples (e.g., cell culture supernatant) using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase and RSV-specific primers or random hexamers.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the PCR master mix, RSV-specific primers, probe (for TaqMan assays), and the synthesized cDNA. Include positive controls (known quantity of RSV RNA), negative controls (no template), and no-RT controls.

  • qRT-PCR Amplification: Perform the qRT-PCR on a real-time PCR instrument using an appropriate cycling protocol. The instrument will measure the fluorescence signal at each cycle.

  • Data Analysis:

    • For absolute quantification, generate a standard curve using serial dilutions of a known quantity of RSV RNA or a plasmid containing the target sequence. The viral load in the samples is then calculated by interpolating their quantification cycle (Cq) values on the standard curve.

    • For relative quantification, the ΔΔCq method can be used to compare the viral load in treated samples to untreated controls, often normalized to a reference gene.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: RSV life cycle and points of antiviral inhibition.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Seed cells to form a monolayer D Infect cell monolayer with virus A->D B Prepare serial dilutions of antiviral compound E Add antiviral compound dilutions B->E C Prepare virus inoculum C->D D->E F Add overlay medium E->F G Incubate for 3-5 days F->G H Fix and stain cells G->H I Count plaques H->I J Calculate % plaque reduction and determine EC50 I->J

Caption: Workflow for a plaque reduction assay.

Experimental Workflow: qRT-PCR for Viral Load

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_rt_pcr Reverse Transcription & PCR cluster_data_analysis Data Analysis A Collect sample (e.g., cell culture supernatant) B Extract viral RNA A->B C Synthesize cDNA from RNA (Reverse Transcription) B->C D Set up qRT-PCR reaction with primers/probe C->D E Run qRT-PCR and acquire fluorescence data D->E G Determine Cq values for samples E->G F Generate standard curve (for absolute quantification) H Calculate viral load F->H G->H

Caption: Workflow for qRT-PCR viral load quantification.

References

Unveiling the Action of JNJ-7184: A Comparative Guide to RSV Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of JNJ-7184, a novel Respiratory Syncytial Virus (RSV) inhibitor, with key alternative compounds. This document synthesizes available experimental data to objectively evaluate its performance and presents detailed methodologies for cited experiments.

This compound has emerged as a potent non-nucleoside inhibitor of the RSV Large (L) polymerase, a critical enzyme for viral replication and transcription.[1][2] Understanding its precise mechanism is crucial for the development of effective RSV therapeutics. This guide delves into the molecular interactions of this compound and contrasts it with other RSV inhibitors targeting different domains of the viral replication machinery.

Comparative Analysis of Antiviral Activity

The in vitro efficacy of this compound has been evaluated against RSV, demonstrating significant potency. The following table summarizes the key quantitative data for this compound and selected alternative RSV inhibitors, including those targeting the L-polymerase and the viral fusion (F) protein.

CompoundTargetMechanism of ActionpEC50EC50 (nM)pCC50CC50 (µM)Selectivity Index (CC50/EC50)Cell Line
This compound RSV L-Polymerase (Connector Domain)Non-nucleoside inhibitor; inhibits initiation/early elongation of transcription and replication.[1][2]7.86[1]~13.8*4.29[1]~51.3*~3717HeLa[1]
JNJ-8003 RSV L-Polymerase (Capping Domain)Non-nucleoside inhibitor; inhibits nucleotide polymerization at early stages.[3][4][5]-0.82[3]-27.7[3]33780HeLa[3]
AZ-27 RSV L-Polymerase (Connector Domain)Non-nucleoside inhibitor; inhibits initiation of RNA synthesis.-~10**->100>10000-
Presatovir (GS-5806) RSV F-ProteinFusion inhibitor; blocks conformational change of the F protein.[6]-0.43[7]---HEp-2[7]

*pEC50 and pCC50 values were converted to molar concentrations for comparison. **EC50 value is an approximation based on available data.

Mechanism of Action: A Visualized Pathway

This compound exerts its antiviral effect by binding to the connector domain of the RSV L-polymerase. This interaction allosterically inhibits the initiation or early elongation phase of both viral RNA replication and transcription. The following diagram illustrates this proposed signaling pathway.

cluster_virus RSV Replication Cycle cluster_inhibitors Inhibitor Action Viral_Entry Viral Entry (F-protein mediated) Uncoating Uncoating Viral_Entry->Uncoating F_Protein F-Protein Viral_Entry->F_Protein Transcription_Replication Transcription & Replication (L-Polymerase) Uncoating->Transcription_Replication Assembly Assembly Transcription_Replication->Assembly L_Polymerase L-Polymerase Transcription_Replication->L_Polymerase Budding Budding Assembly->Budding JNJ_7184 This compound Connector_Domain Connector Domain JNJ_7184->Connector_Domain Binds and inhibits initiation/elongation JNJ_8003 JNJ-8003 Capping_Domain Capping Domain JNJ_8003->Capping_Domain Binds and inhibits nucleotide polymerization AZ_27 AZ-27 AZ_27->Connector_Domain Binds and inhibits initiation Presatovir Presatovir Presatovir->F_Protein Inhibits fusion L_Polymerase->Connector_Domain L_Polymerase->Capping_Domain

Caption: Mechanism of action of this compound and comparator compounds in the RSV life cycle.

Key Experimental Protocols

The confirmation of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below to facilitate reproducibility and further investigation.

RSV Minigenome Assay

This assay is crucial for assessing the inhibitory effect of compounds on RSV polymerase activity in a cellular context, independent of viral entry.

Objective: To quantify the inhibition of RSV RNA synthesis by this compound and comparators.

Methodology:

  • Cell Culture and Transfection: HEp-2 cells are cultured to ~80% confluency in 96-well plates. Cells are co-transfected with plasmids expressing the RSV N, P, M2-1, and L proteins, along with a plasmid containing an RSV-like minigenome encoding a reporter gene (e.g., firefly luciferase).[8][9][10]

  • Compound Treatment: Following transfection, cells are treated with serial dilutions of the test compounds (e.g., this compound, JNJ-8003, AZ-27).

  • Reporter Gene Assay: After a suitable incubation period (e.g., 24-48 hours), cell lysates are prepared, and the activity of the reporter gene is measured (e.g., luciferase activity using a luminometer).

  • Data Analysis: The reduction in reporter gene expression in the presence of the compound compared to a vehicle control is used to determine the EC50 value.

Start HEp-2 Cells in 96-well plate Transfection Co-transfect with plasmids: - N, P, M2-1, L proteins - RSV minigenome (reporter) Start->Transfection Treatment Add serial dilutions of test compounds Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Measurement Measure reporter gene activity (e.g., Luciferase assay) Lysis->Measurement Analysis Calculate EC50 values Measurement->Analysis

Caption: Workflow for the RSV Minigenome Assay.

Plaque Reduction Assay

This is a classic virological assay used to determine the antiviral activity of a compound by quantifying the reduction in infectious virus particles.

Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).

Methodology:

  • Cell Monolayer Preparation: A confluent monolayer of a susceptible cell line (e.g., HEp-2 or Vero cells) is prepared in multi-well plates.[11][12][13]

  • Virus and Compound Incubation: A known amount of RSV is pre-incubated with various concentrations of the test compound.

  • Infection: The cell monolayers are infected with the virus-compound mixture.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation and Visualization: The plates are incubated for several days to allow for plaque development. Plaques are then visualized by staining the cell monolayer (e.g., with crystal violet) or by immunostaining for a viral antigen.[11][12][13]

  • Plaque Counting and Analysis: The number of plaques in each well is counted, and the IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Start Confluent cell monolayer in multi-well plate Preparation Pre-incubate RSV with serial dilutions of compound Start->Preparation Infection Infect cell monolayer with virus-compound mixture Preparation->Infection Overlay Add semi-solid overlay Infection->Overlay Incubation Incubate for several days Overlay->Incubation Visualization Stain and visualize plaques Incubation->Visualization Analysis Count plaques and calculate IC50 Visualization->Analysis

Caption: Workflow for the Plaque Reduction Assay.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful biophysical technique used to map the binding site of a ligand on a protein by measuring changes in the protein's conformational dynamics.

Objective: To identify the binding site of this compound on the RSV L-polymerase.

Methodology:

  • Protein-Ligand Incubation: The purified RSV L-polymerase is incubated with and without this compound.[14][15][16]

  • Deuterium (B1214612) Labeling: The protein-ligand complex and the protein alone are diluted in a deuterated buffer (D₂O) for various time points. This allows for the exchange of backbone amide hydrogens with deuterium.

  • Quenching: The exchange reaction is quenched by lowering the pH and temperature.[14]

  • Proteolytic Digestion: The protein is digested into smaller peptides using a protease (e.g., pepsin).[14]

  • LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the extent of deuterium uptake for each peptide.

  • Data Analysis: By comparing the deuterium uptake of peptides from the L-polymerase in the presence and absence of this compound, regions with reduced deuterium exchange can be identified. These regions correspond to the binding site or areas where the protein's conformation is stabilized upon ligand binding.[17][18]

Start Purified RSV L-Polymerase Incubation Incubate with and without this compound Start->Incubation Labeling Dilute in D₂O buffer (Deuterium Labeling) Incubation->Labeling Quenching Quench reaction (low pH and temp) Labeling->Quenching Digestion Proteolytic digestion (e.g., pepsin) Quenching->Digestion Analysis LC-MS analysis of peptides Digestion->Analysis Mapping Identify regions of reduced deuterium uptake to map binding site Analysis->Mapping

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.

Conclusion

This compound represents a promising class of RSV inhibitors that specifically target the connector domain of the L-polymerase, a distinct mechanism compared to other polymerase inhibitors like JNJ-8003 and fusion inhibitors such as Presatovir. The quantitative data demonstrates its potent antiviral activity. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this compound and other emerging RSV therapeutics. Further in vivo studies are warranted to fully elucidate its clinical potential.

References

Performance Data and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to JNJ-7184 and AZ-27: Novel Non-Nucleoside RSV Inhibitors

For researchers and professionals in the field of antiviral drug development, the emergence of novel non-nucleoside inhibitors (NNIs) targeting the respiratory syncytial virus (RSV) polymerase offers promising avenues for therapeutic intervention. This guide provides a detailed, data-supported comparison of two such inhibitors: JNJ-7827184 (this compound) and AZ-27. Both compounds target the RSV Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, but through distinct mechanisms.

The in vitro antiviral activities of this compound and AZ-27 have been characterized against various laboratory and clinical strains of both RSV subtype A and B. The following table summarizes their 50% effective concentration (EC50) values, providing a quantitative comparison of their potency.

InhibitorRSV SubtypeStrainCell LineEC50 (nM)Citation
This compound AA2HEp-21.4[1]
ALongHEp-21.6[1]
AClinical Isolate 1HEp-21.2[1]
B9320HEp-22.5[1]
BB1HEp-23.2[1]
BClinical Isolate 2HEp-21.8[1]
AZ-27 AA2HEp-210[2]
ALongHEp-224 ± 9 (average)[3]
AMultiple Clinical IsolatesHEp-224 ± 9 (average)[3]
BB-WSTHEp-21300[4]
BMultiple Clinical IsolatesHEp-21000 ± 280 (average)[3]

Cytotoxicity:

InhibitorCell LineCC50 (µM)Citation
This compound HeLa>50[5]
AZ-27 HEp-2>100[3]

Mechanism of Action

Both this compound and AZ-27 are allosteric inhibitors of the RSV L-protein, but they bind to different domains, leading to distinct inhibitory effects on the polymerase's function.

This compound targets the connector domain of the L-protein.[1] This interaction is thought to inhibit the initiation or early elongation phase of both viral RNA replication and transcription.[1]

AZ-27 binds to a region within the promoter of the L-protein.[3][6] This binding event specifically inhibits the early stages of mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the promoter.[6][7]

cluster_JNJ This compound Mechanism cluster_AZ AZ-27 Mechanism JNJ_7184 This compound Connector_Domain L-Protein Connector Domain JNJ_7184->Connector_Domain Binds to Initiation_Elongation Inhibition of Initiation/ Early Elongation Connector_Domain->Initiation_Elongation Leads to Replication_Transcription_JNJ Viral RNA Replication & Transcription Blocked Initiation_Elongation->Replication_Transcription_JNJ AZ_27 AZ-27 Promoter_Region L-Protein Promoter Region AZ_27->Promoter_Region Binds to Initiation_Inhibition Inhibition of Transcription Initiation Promoter_Region->Initiation_Inhibition Leads to Replication_Transcription_AZ Viral mRNA Synthesis & Genome Replication Blocked Initiation_Inhibition->Replication_Transcription_AZ

Figure 1: Comparative Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and AZ-27.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication, measured by the reduction in the number of viral plaques.

  • Cell Seeding: HEp-2 cells are seeded into 6-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Preparation: A serial dilution of the test compound (this compound or AZ-27) is prepared in cell culture medium.

  • Infection: The cell monolayer is infected with a known titer of an RSV strain (e.g., A2 or Long) for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Addition: After adsorption, the viral inoculum is removed, and the cells are washed. Medium containing the different concentrations of the test compound is then added to the respective wells.

  • Overlay: An overlay medium (e.g., containing 0.5% methylcellulose) is added to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Plates are incubated for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet or an RSV-specific antibody).

  • Data Analysis: Plaques are counted for each compound concentration. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

RSV Minigenome Assay

This cell-based assay assesses the activity of the viral polymerase complex in a controlled environment, independent of other viral life cycle stages like entry and budding.

  • Cell Culture and Transfection: HEp-2 or a similar susceptible cell line is co-transfected with a series of plasmids. These plasmids express the essential components of the RSV polymerase complex (N, P, M2-1, and L proteins) and a minigenome plasmid. The minigenome plasmid contains a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions.

  • Compound Treatment: Following transfection, the cells are treated with various concentrations of the inhibitor (this compound or AZ-27).

  • Incubation: The cells are incubated for 24-48 hours to allow for the expression of the polymerase components, transcription/replication of the minigenome, and expression of the reporter gene.

  • Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase or fluorescence for GFP).

  • Data Analysis: The reduction in reporter gene expression in the presence of the inhibitor is used to determine the IC50 value, which reflects the direct inhibition of the RSV polymerase activity.

cluster_workflow Antiviral Assay Workflow start Start cell_seeding Seed HEp-2 Cells start->cell_seeding infection Infect with RSV cell_seeding->infection compound_addition Add Serial Dilutions of Inhibitor (this compound or AZ-27) infection->compound_addition incubation Incubate for Plaque Formation compound_addition->incubation staining Fix and Stain Plaques incubation->staining analysis Count Plaques and Calculate EC50 staining->analysis end End analysis->end

Figure 2: Plaque Reduction Assay Workflow

Conclusion

Both this compound and AZ-27 represent significant advancements in the development of non-nucleoside inhibitors for RSV. This compound demonstrates potent, low nanomolar activity against both RSV A and B subtypes by targeting the connector domain of the L-protein. AZ-27, while also a potent inhibitor of RSV A, shows significantly reduced activity against RSV B strains and targets the promoter region of the L-protein. The distinct binding sites and mechanisms of action of these two inhibitors provide valuable insights for future structure-based drug design and the potential for combination therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to further characterize these and other novel anti-RSV compounds.

References

A Comparative Guide to RSV Antivirals: JNJ-7184 and Presatovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two investigational antiviral agents for Respiratory Syncytial Virus (RSV): JNJ-7184 and presatovir (B610194) (GS-5806). The comparison is based on their distinct mechanisms of action, preclinical and clinical data, and pharmacological profiles.

Overview and Mechanism of Action

This compound and presatovir represent two different strategies for inhibiting RSV replication. This compound is a non-nucleoside inhibitor that targets the viral replication and transcription machinery, while presatovir is a fusion inhibitor that blocks the virus from entering host cells.

  • This compound: This molecule is a non-nucleoside inhibitor of the RSV Large (L) polymerase, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2] It specifically binds to the connector domain of the L protein.[1][3][4] By binding to this site, this compound prevents the initiation or early elongation of viral RNA synthesis, thereby inhibiting both viral replication and transcription.[1][2][3]

  • Presatovir (GS-5806): This is an orally bioavailable small molecule that acts as an RSV fusion inhibitor.[5][6][7] Its target is the RSV fusion (F) protein, a glycoprotein (B1211001) on the surface of the virus that is essential for viral entry into host cells.[5] Presatovir works by inhibiting the conformational change of the F protein from its pre-fusion to post-fusion state, a necessary step for the fusion of the viral and host cell membranes.[5][7] By preventing this fusion, presatovir effectively blocks the virus from infecting cells.

In Vitro Potency

Both this compound and presatovir have demonstrated potent activity against RSV in laboratory settings. The following table summarizes the available quantitative data on their in vitro efficacy.

CompoundMetricValueCell LineNotes
This compound pEC507.86HeLaThe pEC50 is the negative logarithm of the EC50 value.[2]
pCC504.29HeLaThe pCC50 is the negative logarithm of the CC50 (cytotoxicity) value.[2]
Presatovir EC500.43 nMHEp-2This is the mean value against a wide range of RSV A and B clinical isolates.[7]

Preclinical and Clinical Development Status

CompoundPreclinical HighlightsClinical Trial StatusKey Clinical Findings
This compound Effective in air-liquid interface cultures and showed therapeutic efficacy in a neonatal lamb model, where it reversed lung pathology.[1]Early-stage development. No published clinical trial data from the search results.Not available from the provided search results.
Presatovir Demonstrated dose-dependent antiviral efficacy in a cotton rat model of RSV infection.[7]Has undergone Phase II clinical trials.[6][8][9]Favorable safety profile.[8][9] Did not consistently meet primary endpoints for viral load reduction or prevention of lower respiratory tract complications in all patient populations.[8][9][10] Exploratory analyses suggest a potential antiviral effect in specific subgroups, such as patients with lymphopenia.[8][9]

Experimental Protocols

In Vitro Antiviral Assay for Presatovir

A common method to determine the in vitro efficacy of antiviral compounds like presatovir is the cytopathic effect (CPE) assay.

  • Cell Line: HEp-2 cells are seeded in 384-well plates.[7]

  • Compound Preparation: Presatovir is serially diluted in DMSO and then added to the cell culture medium.[7]

  • Infection: The cells are infected with an RSV A2 strain.[7]

  • Incubation: The infected cells are incubated with the compound for 4 days at 37°C.[7]

  • Readout: After incubation, cell viability is measured using a reagent like Cell-Titer Glo to quantify the RSV-induced cytopathic effect.[7] The EC50 value is then calculated, representing the concentration of the drug that inhibits the viral CPE by 50%.

Clinical Trial Design for Presatovir in Hematopoietic-Cell Transplant (HCT) Recipients

A Phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate presatovir in HCT recipients with RSV upper respiratory tract infections.[8][9]

  • Patient Population: Adult HCT recipients with confirmed RSV infection.[8][9]

  • Randomization and Blinding: Patients were randomized to receive either presatovir or a placebo in a double-blind fashion.[8][9]

  • Dosing Regimen: Oral presatovir (200 mg) or placebo was administered on Days 1, 5, 9, 13, and 17.[9]

  • Primary Endpoints: The co-primary efficacy endpoints were the time-weighted average change in nasal RSV viral load between Days 1 and 9, and the proportion of patients who developed lower respiratory tract complications through Day 28.[9]

  • Virology Assessments: Nasal swabs were collected at various time points to quantify the RSV viral load using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[9][11]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

JNJ7184_Mechanism cluster_virus RSV Replication Complex L_Protein L Protein (Polymerase) Replication_Transcription Viral RNA Replication & Transcription P_Protein P Protein N_RNA N-RNA Template JNJ7184 This compound JNJ7184->L_Protein Binds to Connector Domain Replication_Transcription->Inhibition Inhibition

Caption: Mechanism of this compound targeting the RSV L protein.

Mechanism of Action of Presatovir

Presatovir_Mechanism Virus Respiratory Syncytial Virus (RSV) F_Protein_Pre F Protein (Pre-fusion) Virus->F_Protein_Pre Expresses F_Protein_Post F Protein (Post-fusion) F_Protein_Pre->F_Protein_Post Conformational Change F_Protein_Pre->Inhibition Inhibition of Conformational Change Presatovir Presatovir Presatovir->F_Protein_Pre Binds & Stabilizes Fusion Viral-Host Membrane Fusion F_Protein_Post->Fusion Mediates Host_Cell Host Cell Fusion->Host_Cell Leads to Entry

Caption: Presatovir's inhibition of RSV F protein-mediated fusion.

General Workflow for Antiviral Compound Evaluation

Antiviral_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro Assays (e.g., CPE, Plaque Reduction) Lead_Opt->In_Vitro In_Vivo In Vivo Models (e.g., Cotton Rat, Lamb) In_Vitro->In_Vivo Phase_I Phase I Clinical Trials (Safety in Healthy Volunteers) In_Vivo->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III

Caption: A generalized workflow for antiviral drug discovery and development.

Summary and Future Directions

This compound and presatovir are promising antiviral candidates that inhibit RSV through different mechanisms. This compound's targeting of the viral polymerase offers a distinct approach from presatovir's fusion inhibition. While presatovir has advanced further in clinical trials, its efficacy has not been universally demonstrated across all patient populations, highlighting the complexity of treating RSV infections. The emergence of resistance to fusion inhibitors like presatovir also underscores the need for alternative mechanisms of action.[10][12]

Future research should focus on:

  • The progression of this compound into clinical trials to assess its safety and efficacy in humans.

  • Identifying patient populations that may benefit most from presatovir treatment.

  • Investigating the potential for combination therapies, possibly using drugs with different mechanisms of action like a polymerase inhibitor and a fusion inhibitor, to increase efficacy and reduce the likelihood of resistance.

References

A Comparative Analysis of JNJ-7184 and EDP-938: Novel Antiviral Agents for Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two investigational antiviral agents for Respiratory Syncytial Virus (RSV): JNJ-7184 and EDP-938. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the distinct mechanisms of action of these compounds.

Executive Summary

This compound and EDP-938 represent two different mechanistic approaches to inhibiting RSV replication. This compound, a non-nucleoside inhibitor, targets the viral RNA-dependent RNA polymerase (L-protein), specifically the connector domain, thereby blocking the initiation or early elongation of viral RNA synthesis.[1][2] In contrast, EDP-938 is an inhibitor of the viral nucleoprotein (N-protein), which is essential for encapsulating the viral RNA to form the ribonucleoprotein complex required for replication.[3] Preclinical data suggest both compounds have potent antiviral activity. Clinical trial data for EDP-938 has shown a significant reduction in viral load, although a Phase 2b study in healthy adults did not meet its primary endpoint for symptom reduction.[4] Clinical data for this compound is less mature, with the compound having completed Phase 1 studies.[5]

Data Presentation

In Vitro Efficacy

The following table summarizes the available in vitro efficacy data for this compound and EDP-938 against various RSV strains and in different cell lines.

CompoundTargetRSV Strain(s)Cell LineEfficacy MetricValueCitation
This compound L-protein (Connector Domain)Not SpecifiedHeLapEC507.86[6]
EDP-938 N-proteinRSV-A (Long)HEp-2EC5021 nM[7]
RSV-A (M37)HEp-2EC5023 nM[7]
RSV-B (VR-955)HEp-2EC5064 nM[7]
RSV-A Clinical IsolatesNot SpecifiedAverage EC5076 nM[8]
RSV-B Clinical IsolatesNot SpecifiedAverage EC50121 nM[8]
RSV-A (Long)HBECsEC5021 nM[3]
RSV-A (M37)HBECsEC5023 nM[3]
RSV-B (VR-955)HBECsEC5064 nM[3]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. HBECs: Human Bronchial Epithelial Cells

Preclinical In Vivo Efficacy
CompoundAnimal ModelKey FindingsCitation
This compound Neonatal LambsTherapeutically effective, leading to a drastic reversal of lung pathology.[2]
EDP-938 African Green MonkeysPotent antiviral efficacy; viral load was below the limit of detection by day 3 post-infection in treated animals.[9]
Clinical Efficacy
CompoundStudy PhasePopulationKey FindingsCitation
This compound Phase 1Healthy AdultsStudy completed to assess safety, tolerability, and pharmacokinetics. Efficacy data not yet published.[5]
EDP-938 Phase 2a (Human Challenge)Healthy AdultsMet primary efficacy endpoint with a highly statistically significant reduction (p<0.001) in viral load. Also showed a significant reduction in total symptom score.[1][10]
EDP-938 Phase 2b (RSVP Study)Otherwise Healthy Adults with Community-Acquired RSVDid not meet the primary endpoint of clinical symptom reduction. However, a statistically significant percentage of subjects achieved undetectable RSV RNA at the end of treatment.[4]

Experimental Protocols

Detailed experimental protocols for the cited studies are proprietary to the conducting organizations. However, the following are generalized methodologies commonly employed in the preclinical evaluation of antiviral candidates against RSV.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced destruction of cultured cells by 50% (EC50).

  • Cell Seeding: Host cells (e.g., HEp-2, HeLa, or A549) are seeded in 96-well plates and incubated until a confluent monolayer is formed.[11]

  • Compound Dilution: The test compound (e.g., this compound or EDP-938) is serially diluted to various concentrations.[11]

  • Infection and Treatment: The cell culture medium is removed, and the cells are washed. The diluted compound is added to the wells, followed by a known amount of RSV. Control wells with virus only (no compound) and cells only (no virus, no compound) are included.[11]

  • Incubation: The plates are incubated for a period of 3-5 days to allow for viral replication and the development of CPE.[12]

  • Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or through the use of a cell viability assay that measures a parameter such as ATP content or metabolic activity (e.g., using Neutral Red or MTS dye).[13]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.[13]

Plaque Reduction Assay

This assay is another method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

  • Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6- or 12-well plates.[14]

  • Infection: The cell monolayer is infected with a dilution of RSV that will produce a countable number of plaques.[14]

  • Treatment and Overlay: After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).[15]

  • Incubation: Plates are incubated for several days to allow for plaque formation.[15]

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.[14][16]

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.[14]

Quantitative Real-Time PCR (qRT-PCR) Assay

This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.

  • Sample Collection: For in vitro studies, supernatant or cell lysates are collected. For in vivo or clinical studies, samples such as nasal swabs or bronchoalveolar lavage fluid are collected.[17][18]

  • RNA Extraction: Viral RNA is extracted from the collected samples using a commercial RNA extraction kit.[19]

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]

  • Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using primers and a probe specific to a conserved region of the RSV genome (e.g., the N or M gene). The probe is labeled with a fluorescent reporter, and the fluorescence intensity is measured at each cycle of amplification.[17][18][20]

  • Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known quantities of viral RNA.[17][18]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for this compound and EDP-938 within the context of the RSV replication cycle.

JNJ_7184_MOA cluster_virus RSV Virion cluster_host Host Cell vRNA Viral RNA (vRNA) Replication Replication & Transcription vRNA->Replication Template L_protein L-protein (Polymerase) L_protein->Replication Catalyzes P_protein P-protein P_protein->Replication N_protein N-protein N_protein->Replication Assembly Virion Assembly Replication->Assembly Budding Budding Assembly->Budding JNJ7184 This compound JNJ7184->L_protein Inhibits Connector Domain

Caption: Mechanism of action of this compound.

EDP_938_MOA cluster_virus RSV Virion cluster_host Host Cell vRNA Viral RNA (vRNA) Replication Replication & Transcription vRNA->Replication Template L_protein L-protein (Polymerase) L_protein->Replication P_protein P-protein P_protein->Replication N_protein N-protein N_protein->Replication Encapsidates vRNA Assembly Virion Assembly Replication->Assembly Budding Budding Assembly->Budding EDP938 EDP-938 EDP938->N_protein Inhibits

Caption: Mechanism of action of EDP-938.

Experimental Workflow Diagram

Antiviral_Assay_Workflow A 1. Seed Host Cells in 96-well plate B 2. Add Serial Dilutions of Antiviral Compound A->B C 3. Infect Cells with RSV B->C D 4. Incubate for 3-5 days C->D E 5. Measure Cytopathic Effect (CPE) or Viral Load (qPCR) D->E F 6. Calculate EC50 E->F

Caption: General workflow for in vitro antiviral efficacy testing.

References

Comparative Analysis of Resistance Mutations for JNJ-7184 and Other RSV Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-7184, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-polymerase, and other inhibitors targeting the same viral enzyme. The focus is on the genetic mutations that confer resistance to these antiviral compounds, supported by experimental data and detailed methodologies.

Introduction to RSV Polymerase Inhibitors

Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), a key component of the L-protein, is a critical enzyme for viral replication and a prime target for antiviral drug development. This compound and other compounds discussed in this guide represent a class of antivirals that directly inhibit the function of this essential viral enzyme. Understanding the mechanisms of resistance to these inhibitors is crucial for the development of robust and durable therapeutic strategies.

Data Presentation: Comparative Resistance Profiles

The following table summarizes the key resistance mutations identified for this compound and two other well-characterized RSV polymerase inhibitors, AZ-27 and ALS-8112. The data highlights the specific amino acid substitutions in the RSV L-protein and the resulting change in susceptibility to the inhibitors.

InhibitorClassTarget Domain in L-ProteinResistance Mutation(s)Fold Change in Resistance (EC50 or IC50)
This compound Non-nucleosideConnector DomainY1631HData not publicly available
AZ-27 Non-nucleosideConnector DomainY1631H>400-fold (EC50 in replicon assay)
ALS-8112 Nucleoside Analog (prodrug)RNA-dependent RNA polymerase (RdRp)"QUAD" mutations: M628L, A789V, L795I, I796V39-fold (EC50 against whole virus); 145-fold (IC50 of triphosphate metabolite against RdRp)[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the resistance analysis of RSV polymerase inhibitors are provided below.

RSV Plaque Reduction Assay for Antiviral Susceptibility Testing

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • HEp-2 or Vero cells

  • RSV stock (e.g., A2 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Antiviral compound stock solution

  • Methylcellulose or Avicel overlay medium

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Seed HEp-2 or Vero cells in 6-well plates and grow to 95-100% confluency.

  • Prepare serial dilutions of the antiviral compound in DMEM with 2% FBS.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-2 hour adsorption period at 37°C, remove the virus inoculum.

  • Add the overlay medium containing the different concentrations of the antiviral compound.

  • Incubate the plates at 37°C in a CO2 incubator for 4-5 days until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

RSV Minigenome Luciferase Reporter Assay

This assay measures the activity of the RSV polymerase in a cellular context without the need for infectious virus, allowing for the screening of polymerase inhibitors.

Materials:

  • HEp-2 or A549 cells

  • Plasmids encoding RSV N, P, M2-1, and L proteins

  • A plasmid containing an RSV-like minigenome with a luciferase reporter gene

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Co-transfect HEp-2 or A549 cells with the plasmids encoding the RSV N, P, M2-1, and L proteins, along with the RSV minigenome reporter plasmid.

  • After 4-6 hours of transfection, replace the medium with fresh growth medium containing serial dilutions of the test compound.

  • Incubate the cells for 24-48 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the IC50 value, the concentration of the inhibitor that reduces luciferase activity by 50%, by plotting the relative luciferase units against the drug concentration.

Site-Directed Mutagenesis of the RSV L-Gene

This technique is used to introduce specific mutations, such as Y1631H, into the RSV L-gene to study their effect on drug resistance.

Materials:

  • Plasmid containing the wild-type RSV L-gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Design a pair of complementary mutagenic primers that contain the desired nucleotide change in the middle of the primer sequence.

  • Perform a PCR reaction using the plasmid containing the wild-type L-gene as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

  • The PCR will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by Sanger sequencing.

Sanger Sequencing for Resistance Mutation Analysis

Sanger sequencing is used to determine the nucleotide sequence of the RSV L-gene from both wild-type and drug-resistant viral populations to identify mutations.

Materials:

  • Viral RNA extracted from RSV-infected cells (wild-type or resistant)

  • Reverse transcriptase

  • Primers flanking the region of the L-gene to be sequenced

  • Taq DNA polymerase

  • dNTPs

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit

  • Capillary electrophoresis-based DNA sequencer

Procedure:

  • Extract viral RNA from the supernatant of infected cell cultures.

  • Perform a reverse transcription reaction to synthesize cDNA from the viral RNA using a gene-specific primer.

  • Amplify the target region of the L-gene from the cDNA by PCR using specific primers.

  • Purify the PCR product to remove unincorporated primers and dNTPs.

  • Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, and the BigDye™ Terminator mix.

  • Purify the sequencing reaction products to remove unincorporated dye terminators.

  • Analyze the purified sequencing products on a capillary electrophoresis-based DNA sequencer.

  • Align the resulting sequence with the wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.

Mandatory Visualizations

RSV RNA Polymerase Signaling Pathway and Inhibition

RSV_Polymerase_Inhibition RSV RNA Polymerase (L-protein) Inhibition Pathway cluster_virus Viral Replication Cycle cluster_polymerase L-Protein Domains & Inhibitor Action vRNA Viral Genomic RNA (-) cRNA cRNA intermediate (+) vRNA->cRNA Replication mRNA Viral mRNA vRNA->mRNA Transcription Assembly Virion Assembly vRNA->Assembly cRNA->vRNA Replication Proteins Viral Proteins mRNA->Proteins Proteins->Assembly L_Protein L-Protein (Polymerase) L_Protein->vRNA Acts on RdRp RdRp Domain Connector Connector Domain JNJ7184 This compound JNJ7184->Connector Binds to AZ27 AZ-27 AZ27->Connector Binds to ALS8112 ALS-8112 (active form) ALS8112->RdRp Incorporated by Y1631H Y1631H Mutation Y1631H->JNJ7184 Confers Resistance Y1631H->AZ27 Confers Resistance QUAD QUAD Mutations QUAD->ALS8112 Confers Resistance Resistance_Analysis_Workflow Workflow for RSV Resistance Mutation Analysis cluster_culture Virus Culture & Selection cluster_analysis Genetic & Phenotypic Analysis cluster_validation Mutation Validation Start Start with Wild-Type RSV Culture Culture virus in presence of inhibitor (escalating concentrations) Start->Culture Harvest Harvest resistant virus population Culture->Harvest RNA_Extraction Viral RNA Extraction Harvest->RNA_Extraction Plaque_Assay Plaque Assay (determine EC50 fold-change) Harvest->Plaque_Assay RT_PCR RT-PCR of L-gene RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Analysis Sequence Analysis (compare to wild-type) Sequencing->Analysis SDM Site-Directed Mutagenesis (introduce mutation into wt L-gene) Analysis->SDM End Identify Resistance Mutation Plaque_Assay->End Phenotypic Confirmation Rescue Rescue recombinant virus SDM->Rescue Confirm_Plaque_Assay Confirm resistance with Plaque Assay Rescue->Confirm_Plaque_Assay Confirm_Plaque_Assay->End JNJ7184_Resistance_Logic Logical Relationship of this compound Resistance JNJ7184 This compound Connector_Domain Connector Domain JNJ7184->Connector_Domain Binds to Viral_Replication Viral Replication JNJ7184->Viral_Replication Inhibits L_Protein RSV L-Protein L_Protein->Viral_Replication Essential for Connector_Domain->L_Protein Is part of Y1631H Y1631H Mutation in Connector Domain Y1631H->JNJ7184 Prevents binding of Y1631H->Connector_Domain Alters structure of

References

JNJ-7887184 (Lazertinib): A Comparative Guide to its Cross-Resistance Profile in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of JNJ-7887184, also known as lazertinib (B608487), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). By compiling and comparing preclinical and clinical data, this document serves as a vital resource for understanding the efficacy of lazertinib against various EGFR mutations, its standing relative to other EGFR TKIs, and the mechanisms that drive resistance to its therapeutic effects.

Executive Summary

Lazertinib is a potent, irreversible, and mutant-selective EGFR TKI designed to target both sensitizing EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][2] Preclinical data demonstrates its high selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a favorable therapeutic window.[3] Clinical studies have confirmed its efficacy in patients with EGFR-mutated non-small cell lung cancer (NSCLC), including those with brain metastases.[1][3] However, as with other targeted therapies, acquired resistance to lazertinib can develop, with the C797S mutation being a key mechanism.[1] Combination therapies, such as with the EGFR-MET bispecific antibody amivantamab, are being explored to overcome and delay resistance.

Preclinical Activity and Cross-Resistance Profile

The preclinical efficacy of lazertinib has been evaluated through in vitro kinase assays and cell-based viability assays, providing a quantitative measure of its inhibitory activity against a panel of EGFR mutations. These studies are crucial for understanding its potency and selectivity compared to other EGFR TKIs, such as osimertinib.

Table 1: Comparative Preclinical IC50 Values of Lazertinib and Osimertinib Against EGFR Mutations
EGFR MutationLazertinib IC50 (nM)Osimertinib IC50 (nM)Cell Line/Assay Type
Wild-Type (WT) 76519.1Cell-free kinase assay
Exon 19 Deletion (Del19) 53.5Ba/F3 cells
L858R 20.64.3Ba/F3 cells
Del19/T790M 1.7-Cell-free kinase assay
L858R/T790M 2-Cell-free kinase assay
G719X --Cell-free kinase assay
L861Q --Cell-free kinase assay

Data compiled from multiple preclinical studies.[4][5] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Clinical Efficacy and Resistance in Patients

Clinical trials have provided robust data on the efficacy of lazertinib in treating NSCLC patients with various EGFR mutations, including those who have developed resistance to prior TKI therapies.

Table 2: Clinical Efficacy of Lazertinib Monotherapy in EGFR-Mutated NSCLC
Patient PopulationClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
First-Line EGFR-mutated (Ex19del or L858R) LASER201 (First-line cohort)70%24.6
First-Line EGFR-mutated (Ex19del or L858R) vs. Gefitinib LASER30176%20.6
Previously Treated, T790M-positive LASER20155%11.1
Uncommon EGFR Mutations (G719X, L861Q, S768I) Phase II Multicenter Trial50.0% (Overall)10.8 (Overall)
61% (G719X)20.3 (G719X)
58% (L861Q)9.5 (L861Q)
60% (S768I)-

Data from the LASER201, LASER301, and a phase II trial for uncommon mutations.[2][6][7][8]

Table 3: Clinical Efficacy of Lazertinib in Combination with Amivantamab
Patient PopulationClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
Uncommon EGFR Mutations (Treatment-naïve) CHRYSALIS-2 (Cohort C)~51%~20
Uncommon EGFR Mutations (Previously treated with Afatinib) CHRYSALIS-2 (Cohort C)45%5.7

Data from the CHRYSALIS-2 trial.[9]

Mechanisms of Resistance to Lazertinib

The primary on-target mechanism of acquired resistance to third-generation EGFR TKIs, including lazertinib, is the emergence of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of irreversible inhibitors like lazertinib.

cluster_resistance Acquired Resistance to Lazertinib Lazertinib Lazertinib EGFR_T790M EGFR (T790M) Lazertinib->EGFR_T790M Inhibition C797S Acquisition of C797S Mutation EGFR_T790M->C797S Selection Pressure Resistant_Tumor Resistant Tumor Growth C797S->Resistant_Tumor Leads to

Caption: Logical flow of acquired resistance to lazertinib.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cross-resistance profile of EGFR TKIs.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutants).

  • Reagents and Materials : Purified recombinant EGFR kinase domains, ATP, a suitable substrate (e.g., a synthetic peptide), kinase assay buffer, and the test compound (lazertinib).

  • Procedure :

    • The test compound is serially diluted to a range of concentrations.

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

  • Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability Assay (e.g., MTT or XTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.

  • Cell Culture : EGFR-mutant NSCLC cell lines (e.g., PC-9 for Del19, H1975 for L858R/T790M) are cultured in appropriate media.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound (lazertinib) for a specified duration (e.g., 72 hours).

    • After the treatment period, a tetrazolium salt solution (e.g., MTT or XTT) is added to each well.

    • Metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product.

    • The formazan is solubilized (for MTT assay), and the absorbance is measured using a microplate reader.

  • Data Analysis : The absorbance values are converted to percentage of cell viability relative to untreated control cells. A dose-response curve is generated by plotting the percent viability against the logarithm of the compound concentration to calculate the IC50 value.

Clinical Trial Methodology (General Overview for Lazertinib Trials)
  • Patient Population : Patients with locally advanced or metastatic NSCLC with confirmed EGFR mutations (specific mutations depend on the trial cohort, e.g., Ex19del, L858R, T790M, or uncommon mutations).[6][10][11][12][13]

  • Study Design : Typically single-arm or randomized, open-label or double-blind studies.[10][11]

  • Treatment : Patients receive a specified daily oral dose of lazertinib (e.g., 240 mg).[11]

  • Efficacy Endpoints : The primary endpoint is often the Objective Response Rate (ORR) as assessed by RECIST v1.1. Secondary endpoints include Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR).[6][11]

  • Safety Assessment : Adverse events are monitored and graded according to standard criteria (e.g., NCI CTCAE).[11]

EGFR Signaling Pathway and TKI Inhibition

The following diagram illustrates the EGFR signaling pathway, the sites of action for different generations of EGFR TKIs, and the impact of key resistance mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors EGFR TKIs cluster_mutations Resistance Mutations EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates T790M T790M EGFR->T790M Develops Resistance to 1st/2nd Gen TKI Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gen1_2_TKI 1st/2nd Gen TKI (e.g., Gefitinib) Gen1_2_TKI->EGFR Inhibits (WT & Sensitizing Mut.) Lazertinib Lazertinib (3rd Gen TKI) Lazertinib->T790M Inhibits C797S C797S T790M->C797S Develops Resistance to Lazertinib

Caption: EGFR signaling pathway and points of TKI intervention and resistance.

References

Comparison Guide: Synergistic Effects of JNJ-7184 with Other Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: JNJ-7184 is a hypothetical antiviral agent created for this guide. The experimental data and synergistic effects described herein are based on published research for analogous real-world antiviral compounds and are intended to illustrate the principles of combination antiviral therapy.

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative analysis of the synergistic antiviral effects observed when combining the hypothetical RNA-dependent RNA polymerase (RdRp) inhibitor, this compound, with other classes of antiviral agents. The data presented is derived from established experimental models and is intended to showcase the potential for enhanced efficacy through combination therapy.

Introduction to this compound

This compound is a novel investigational nucleoside analog designed to inhibit the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. As a chain-terminating nucleoside analog, this compound is intracellularly metabolized to its active triphosphate form, which is then incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation leads to premature termination of RNA synthesis, thereby halting viral replication. Combination therapy is a key strategy in antiviral research to increase efficacy and reduce the likelihood of developing drug-resistant mutations.[1][2] This guide explores the synergistic potential of this compound with other antiviral compounds.

Synergistic Effects of this compound in Combination Therapy

The synergistic effects of this compound were evaluated in combination with agents from two different antiviral classes: a non-structural protein 5A (NS5A) inhibitor and a viral protease inhibitor. The primary method for determining synergy was the checkerboard assay, with outcomes quantified by the Combination Index (CI) and shifts in the half-maximal effective concentration (EC50).

Data Presentation: In Vitro Synergy Against SARS-CoV-2 Analog

The following data represents the synergistic activity of this compound in combination with the NS5A inhibitor Velpatasvir against a clinical isolate of SARS-CoV-2 in human lung epithelial cells (Calu-3). This combination is based on studies showing that HCV NS5A inhibitors can enhance the activity of polymerase inhibitors against SARS-CoV-2.[3]

Compound/CombinationEC50 (µM) of this compoundFold-Shift in EC50Synergy Score (Bliss)
This compound alone0.70--
This compound + Velpatasvir (10 µM)0.065>10-foldStrong Synergy
This compound + Elbasvir (10 µM)0.050~20-foldStrong Synergy

Data adapted from studies on Remdesivir (B604916) in combination with HCV NS5A inhibitors.[3]

Data Presentation: In Vitro Synergy Against Hepatitis C Virus (HCV) Replicon Model

This table summarizes the synergistic effects of this compound when combined with a hypothetical NS3/4A protease inhibitor in an HCV genotype 1b replicon system. Combination therapies with protease and polymerase inhibitors are a standard of care for HCV.[4][5][6]

Compound/CombinationEC50 (nM) of this compoundEC50 (nM) of Protease InhibitorCombination Index (CI)*Interpretation
This compound alone25---
Protease Inhibitor alone-15--
This compound + Protease Inhibitor85< 0.5Strong Synergy

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Experimental Protocols

Cell Lines and Viruses
  • SARS-CoV-2 Model: Human lung epithelial cells (Calu-3) were used. A clinical isolate of SARS-CoV-2 (e.g., USA-WA1/2020) was used for infection.[3]

  • HCV Model: A stable human hepatoma cell line (Huh-7) containing a subgenomic HCV genotype 1b replicon that expresses a luciferase reporter gene was utilized.

Checkerboard Synergy Assay Protocol

The checkerboard assay is a standard method to evaluate the interactions between two antimicrobial or antiviral agents.[7][8][9]

  • Preparation of Drug Plates: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antiviral agent (e.g., NS5A inhibitor) along the y-axis. This creates a matrix of different concentration combinations.[8][10]

  • Cell Seeding and Infection: Calu-3 cells are seeded into the prepared 96-well plates. The cells are then infected with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated for 72-96 hours to allow for viral replication and the development of a cytopathic effect (CPE).[3]

  • Measurement of Viral Activity:

    • For SARS-CoV-2: Viral-induced CPE is quantified using a cell viability assay (e.g., CellTiter-Glo).

    • For HCV Replicon: Luciferase activity is measured as a direct correlate of viral RNA replication.

  • Data Analysis: The EC50 for each drug alone and in combination is calculated. Synergy is quantified using methods such as the Bliss independence model or by calculating a Combination Index (CI). A CI value of <0.5 is typically considered strong synergy.[8]

Visualizations

Mechanism of Action and Viral Life Cycle

The following diagram illustrates the replication cycle of an RNA virus and the distinct stages targeted by this compound and a partner protease inhibitor. Combination therapies that target different stages of the viral life cycle are often synergistic.[1][2]

Viral_Lifecycle cluster_cell Host Cell cluster_inhibitors Antiviral Intervention Entry 1. Entry & Uncoating Translation 2. Translation of Viral Polyprotein Entry->Translation Proteolysis 3. Proteolytic Processing Translation->Proteolysis Replication 4. RNA Replication (RdRp) Proteolysis->Replication Assembly 5. Assembly & Release Replication->Assembly Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Proteolysis JNJ7184 This compound (Polymerase Inhibitor) JNJ7184->Replication Checkerboard_Workflow Start Start Prep_Plate Prepare 96-well plate with drug serial dilutions (Drug A vs. Drug B) Start->Prep_Plate Seed_Infect Seed cells and infect with virus Prep_Plate->Seed_Infect Incubate Incubate for 72-96 hours Seed_Infect->Incubate Measure Measure viral activity (e.g., CPE, Luciferase) Incubate->Measure Analyze Calculate EC50 values and Combination Index (CI) Measure->Analyze End Determine Synergy, Additivity, or Antagonism Analyze->End

References

Safety Operating Guide

Navigating the Disposal of Investigational Biopharmaceuticals: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for the investigational T-cell redirecting agent JNJ-78278343 (pasritamig) are not publicly available. The information herein provides a general framework for the safe handling and disposal of investigational protein-based therapeutics, such as bispecific antibodies, in a research and clinical trial setting. Researchers, scientists, and drug development professionals must always consult the manufacturer-provided Safety Data Sheet (SDS) and the specific clinical trial protocol for detailed instructions. Adherence to institutional, local, state, and federal regulations is mandatory.

The proper management and disposal of investigational products (IPs) are critical for ensuring personnel safety, maintaining data integrity in clinical trials, and protecting the environment.[1] Improper disposal can lead to environmental contamination with pharmaceutically active compounds.[2]

Core Principles for Disposal

The disposal of investigational biopharmaceuticals follows a structured process to mitigate risks. This involves meticulous planning, proper segregation of waste, and comprehensive documentation. Standard operating procedures should be established at the beginning of a clinical trial, clearly defining the roles and responsibilities for all parties involved, including sponsors, research sites, and specialized waste management vendors.[1]

Experimental Protocol: General Disposal of Investigational Biopharmaceuticals

This protocol outlines a general, multi-step process for the safe disposal of protein-based investigational drugs.

I. Initial Assessment and Segregation:

  • Hazard Identification: Consult the Safety Data Sheet (SDS) to determine if the biopharmaceutical is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations.[2][3]

  • Waste Stream Segregation: At the point of generation, separate waste into designated categories. Pharmaceutical waste should never be mixed with regular trash.[4][5] Common categories include:

    • Sharps Waste: Needles, syringes, and vials.

    • Liquid Waste: Unused or partially used solutions of the investigational drug.

    • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and gowns, as well as empty packaging.

    • Trace vs. Bulk Contamination: Differentiate between items with trace amounts of the drug and those containing larger, unused quantities.

II. Containment and Labeling:

  • Primary Containment:

    • Place all sharps immediately into designated, puncture-resistant sharps containers.[4]

    • Collect liquid waste in compatible, leak-proof containers. These should be sealed to prevent spills or aerosolization.[4]

    • Bag solid waste in clearly marked biohazard or chemotoxic bags.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste" (if applicable) and include details such as the name of the substance, concentration, and the date.[6]

    • Ensure labels are legible and securely attached to the container.

III. Storage and Handling:

  • Personal Protective Equipment (PPE): All personnel handling the investigational drug and its waste must wear appropriate PPE, including gloves, lab coats, and eye protection.[4]

  • Designated Storage: Store waste containers in a secure, designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic.[6]

  • Secondary Containment: Place liquid waste containers in a secondary container, such as a larger tub, to contain any potential leaks.[6]

IV. Final Disposal and Documentation:

  • Waste Pickup: Arrange for waste to be collected by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[6][7]

  • Method of Destruction: The most common and recommended method for destroying biopharmaceutical waste is high-temperature incineration.[1][7] For some liquid waste, chemical neutralization may be an option if validated and permitted.[1]

  • Documentation:

    • Maintain a detailed log of all waste generated and disposed of.

    • Obtain and file a certificate of destruction from the waste management vendor. This documentation is crucial for regulatory compliance and auditing purposes.[7]

Data Presentation: Waste Management Summary

The following table summarizes the handling procedures for different types of waste generated during the use of an investigational biopharmaceutical.

Waste CategoryExamplesContainer TypeDisposal MethodKey Handling Instructions
Sharps Used vials, syringes, needlesPuncture-resistant, closable sharps containerIncinerationDo not recap, bend, or break needles. Seal container when 3/4 full.
Liquid Waste Unused or partially used drug solutionLeak-proof, sealed container (e.g., plastic or glass)Incineration or chemical neutralization (if permissible)Use secondary containment. Label with contents and hazard warnings.
Solid Waste (Contaminated) Gloves, gowns, bench paper, empty packaging with residueLabeled biohazard or chemotoxic bags/containersIncinerationSegregate from non-hazardous waste. Ensure bags are securely closed.
Unused/Expired Product Intact vials or containers of the investigational drugOriginal or other secure, labeled containerReturn to sponsor or dispose of via licensed vendorQuarantine expired product. Follow sponsor instructions for return or destruction.[8]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of investigational biopharmaceutical waste.

cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposition A Waste Generation (Used/Unused JNJ-7184) B Consult SDS & Protocol A->B C Hazardous? B->C D Segregate Waste Streams C->D  Yes / Precautionary   E Sharps Container D->E F Liquid Waste Container D->F G Solid Waste Container (Contaminated PPE, etc.) D->G H Label all containers (Contents, Hazard, Date) E->H F->H G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Arrange Pickup by EHS or Licensed Vendor I->J K Transport to certified Waste Management Facility J->K L Final Destruction (e.g., High-Temp Incineration) K->L M Obtain & File Certificate of Destruction L->M

Caption: Workflow for the disposal of investigational biopharmaceuticals.

References

Essential Safety and Handling Protocols for JNJ-7184

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for JNJ-7184 is publicly available. The following guidance is based on best practices for handling potent, novel research compounds and should be supplemented by a thorough risk assessment by qualified personnel before any handling, storage, or disposal. Always adhere to your institution's specific safety protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions and ensure the safety of all laboratory personnel.

Hazard Assessment and Precautionary Principle

Given the absence of specific hazard data for this compound, the precautionary principle must be applied. This involves treating the compound as potentially highly potent, meaning it could be toxic, carcinogenic, mutagenic, or teratogenic at low doses. A thorough risk assessment is mandatory before commencing any laboratory work.[1] All manipulations should be conducted in a manner that minimizes the risk of exposure through inhalation, skin contact, or ingestion.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure. The required level of PPE will vary depending on the specific procedure being performed. For a potent or uncharacterized compound like this compound, a comprehensive PPE ensemble is required.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Minimum Required PPE Enhanced Precautions (High-Risk Operations)
General Laboratory Operations - Nitrile gloves (double-gloving recommended)[1][3]- Safety glasses with side shields[1]- Fully-buttoned laboratory coat[1]- Chemical splash goggles[2][3]- Disposable, solid-front, back-closing gown[2]
Weighing of Powders - Double nitrile gloves[1][2]- Chemical splash goggles[1]- Face shield[1][2]- Disposable gown with tight-fitting cuffs[1]- NIOSH-approved respirator (e.g., N95 for powders)[1][2]- Powered Air-Purifying Respirator (PAPR) for procedures with a high risk of aerosolization[2]- Operations conducted within a powder-containment hood or glove box[1]
Preparation of Solutions - Double nitrile gloves (based on solvent compatibility)[1][2]- Chemical splash goggles[1][2]- Face shield[1][2]- Chemical-resistant gown or apron[1]- All solution preparations should be performed in a certified chemical fume hood[1]
Conducting Reactions - Double nitrile gloves (based on reactants)[1]- Chemical splash goggles[1]- Laboratory coat[1]- All reactions must be conducted in a certified chemical fume hood or glove box[1]
Waste Disposal - Double nitrile gloves[1]- Chemical splash goggles[1]- Laboratory coat[1]- Use of designated, labeled, leak-proof containers for solid and liquid waste[2]

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1] Protective equipment should not be worn in common areas.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.

Experimental Workflow:

All handling of this compound, especially the manipulation of solids that could generate dust, should be conducted within a ventilated enclosure such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.[1][2]

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area for handling the potent compound. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting.[1]

  • Weighing and Transfer: Perform all manipulations of solid this compound within a ventilated enclosure. Use the smallest amount necessary for the experiment. Wet-handling techniques, such as dampening the powder with a suitable solvent, can help minimize dust generation.[1]

  • Solution Preparation: Add the compound to the solvent slowly to avoid splashing. All solutions should be prepared within a chemical fume hood.[1]

  • Post-Procedure Cleanup: Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent. Segregate all waste into clearly labeled, sealed, and leak-proof containers.[2]

  • Doffing PPE: Remove PPE in the designated area, following the correct procedure to avoid self-contamination.

  • Hygiene: Thoroughly wash hands and any exposed skin with soap and water after completing work and removing PPE.

Waste Disposal:

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect in labeled, leak-proof, puncture-resistant biohazard bags. Deactivation via methods such as autoclaving followed by incineration may be required, in accordance with institutional and local regulations.[2]

  • Liquid Waste: Collect in labeled, sealed, and leak-proof containers. Chemical disinfection with a validated disinfectant may be necessary before disposal, following all applicable regulations.[2]

  • Sharps: Dispose of all sharps in puncture-resistant sharps containers. These should also be autoclaved and incinerated according to regulations.[2]

Emergency Procedures

Spill Response:

  • Alert: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or generates significant aerosols, evacuate the area.

  • Contain: For small spills, use an appropriate absorbent material to contain the spill.

  • Clean: Decontaminate the area twice with a suitable solvent.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Visual Guidance

The following diagrams illustrate key procedural workflows for the safe handling of this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_end Completion start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment identify_task Identify Task (e.g., Weighing, Solution Prep) risk_assessment->identify_task ppe_level Determine Required PPE Level identify_task->ppe_level min_ppe Minimum PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves ppe_level->min_ppe Low Aerosol Potential enhanced_ppe Enhanced PPE: - Respirator (N95/PAPR) - Face Shield - Gown ppe_level->enhanced_ppe High Aerosol Potential (Powders) don_ppe Don Appropriate PPE min_ppe->don_ppe enhanced_ppe->don_ppe conduct_work Conduct Work in Containment (Hood/BSC) don_ppe->conduct_work doff_ppe Doff PPE Correctly conduct_work->doff_ppe decontaminate Decontaminate Work Area & Dispose of Waste doff_ppe->decontaminate end End decontaminate->end

Caption: PPE selection workflow for handling this compound.

Waste_Disposal_Pathway cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal start Work with this compound Completed waste_source Contaminated Materials start->waste_source waste_type Segregate by Waste Type waste_source->waste_type solid_waste Solid Waste (Gloves, Gowns, Tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvents, Media) waste_type->liquid_waste Liquid sharps_waste Sharps (Needles, Glassware) waste_type->sharps_waste Sharps solid_container Labeled, Leak-Proof Biohazard Bag solid_waste->solid_container liquid_container Labeled, Sealed, Leak-Proof Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container deactivation Deactivation (Autoclave/Chemical) solid_container->deactivation liquid_container->deactivation sharps_container->deactivation incineration Incineration via Licensed Waste Handler deactivation->incineration

Caption: Waste disposal pathway for this compound contaminated materials.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。